Product packaging for Nona-1,5-dien-4-OL(Cat. No.:CAS No. 64677-47-0)

Nona-1,5-dien-4-OL

Cat. No.: B14505639
CAS No.: 64677-47-0
M. Wt: 140.22 g/mol
InChI Key: QHDCVQLFLABIFR-UHFFFAOYSA-N
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Description

Nona-1,5-dien-4-OL is a high-purity, unsaturated alcohol serving as a versatile building block in organic and synthetic chemistry research. This compound features a diene structure and a hydroxyl group, making it a valuable intermediate for constructing complex molecules, such as glycerol homologues, via reactions like hydroboration-oxidation . As a dienol, it is of significant interest in the development of novel flavor and fragrance agents, as structurally similar compounds are known for their green, melon, and cucumber odor profiles . Researchers also utilize this material as a precursor in catalytic reactions, including selective reduction and cross-coupling, to explore new synthetic pathways . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handling should adhere to standard laboratory safety protocols. For a complete list of hazards and handling instructions, please refer to the relevant Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B14505639 Nona-1,5-dien-4-OL CAS No. 64677-47-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64677-47-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

nona-1,5-dien-4-ol

InChI

InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4,6,8-10H,2-3,5,7H2,1H3

InChI Key

QHDCVQLFLABIFR-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CC=C)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Nona-1,5-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing nona-1,5-dien-4-ol, a dienol of interest in various chemical research and development sectors. This document details plausible synthetic pathways, outlines detailed experimental protocols, and presents key data in a structured format to facilitate comparison and implementation by skilled professionals.

Introduction

This compound is a secondary alcohol containing two carbon-carbon double bonds, making it a versatile building block in organic synthesis. Its structure allows for a variety of subsequent chemical transformations, rendering it a valuable intermediate in the synthesis of more complex molecules. This guide focuses on a primary and effective method for its synthesis: the Grignard reaction.

Core Synthesis Pathway: Grignard Reaction

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an α,β-unsaturated aldehyde. This approach is favored for its reliability and the commercial availability of the necessary precursors. Specifically, the reaction between an unsaturated Grignard reagent and an unsaturated aldehyde provides a direct route to the target dienol.

Two principal variations of this Grignard approach are considered:

  • Route A: The reaction of pent-2-enylmagnesium bromide with acrolein.

  • Route B: The reaction of allylmagnesium bromide with hex-2-enal.

Both routes are chemically sound and lead to the desired product. The choice between them may be guided by the availability and cost of the specific starting materials. Grignard reagents are known to preferentially undergo 1,2-addition with α,β-unsaturated aldehydes, which is the desired reaction pathway for forming this compound.

Synthesis_Pathway cluster_route_A Route A cluster_route_B Route B Pent-2-enyl_bromide Pent-2-enyl bromide Pent-2-enylmagnesium_bromide Pent-2-enylmagnesium bromide Pent-2-enyl_bromide->Pent-2-enylmagnesium_bromide Diethyl Ether Mg Mg Mg->Pent-2-enylmagnesium_bromide This compound This compound Pent-2-enylmagnesium_bromide->this compound 1,2-addition Acrolein Acrolein Acrolein->this compound Allyl_bromide Allyl bromide Allylmagnesium_bromide Allylmagnesium bromide Allyl_bromide->Allylmagnesium_bromide Diethyl Ether Mg_B Mg Mg_B->Allylmagnesium_bromide Allylmagnesium_bromide->this compound Hex-2-enal Hex-2-enal Hex-2-enal->this compound

Figure 1: General synthetic pathways to this compound via Grignard reaction.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound. These protocols are based on established methods for Grignard reactions and have been adapted for the specific synthesis of the target molecule.

Preparation of Allylmagnesium Bromide Grignard Reagent

This procedure outlines the formation of the Grignard reagent, a critical precursor for the subsequent reaction with the aldehyde.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a drying tube.

  • The flask is charged with magnesium turnings (1.5 equivalents) and anhydrous diethyl ether.

  • A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred magnesium suspension. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

  • For solvent exchange to THF, the diethyl ether is removed by distillation. Anhydrous THF is then added to the resulting residue to yield a THF solution of allylmagnesium bromide.[1]

Grignard_Preparation_Workflow Start Start: Assemble dry glassware Add_Mg_Ether Charge flask with Mg turnings and anhydrous diethyl ether Start->Add_Mg_Ether Prepare_Allyl_Bromide Prepare solution of allyl bromide in anhydrous diethyl ether Add_Mg_Ether->Prepare_Allyl_Bromide Add_Allyl_Bromide Add allyl bromide solution dropwise to Mg suspension Prepare_Allyl_Bromide->Add_Allyl_Bromide Reflux Maintain gentle reflux during addition Add_Allyl_Bromide->Reflux Stir Stir for 1 hour post-addition Reflux->Stir Solvent_Exchange Optional: Distill off diethyl ether and add anhydrous THF Stir->Solvent_Exchange End End: Allylmagnesium bromide solution Solvent_Exchange->End

Figure 2: Workflow for the preparation of Allylmagnesium bromide.

Synthesis of this compound via Grignard Addition

This section details the reaction of the prepared Grignard reagent with the appropriate α,β-unsaturated aldehyde.

Materials:

  • Allylmagnesium bromide solution (from step 3.1)

  • Hex-2-enal (or acrolein for the alternative route)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • The solution of allylmagnesium bromide (1.2 equivalents) in anhydrous diethyl ether or THF is cooled to 0 °C in an ice bath.

  • A solution of hex-2-enal (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred Grignard reagent solution. The reaction temperature should be maintained at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

ParameterExpected RangeNotes
Yield 60-85%Highly dependent on reaction conditions and purity of reagents.
Purity (after purification) >95%Achievable with standard purification techniques.
Reaction Time 3-5 hoursIncludes addition and subsequent stirring.
Reaction Temperature 0 °C to Room Temp.Initial cooling is crucial to control the exothermic reaction.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and efficient method suitable for laboratory-scale production. The outlined protocols provide a solid foundation for researchers to produce this valuable synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity. Further optimization of these procedures may be possible through systematic investigation of reaction parameters.

References

Nona-1,5-dien-4-ol: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,5-dien-4-ol is a doubly unsaturated alcohol with a nine-carbon backbone. This document provides a concise summary of its known chemical and physical properties, primarily based on computational models due to a notable absence of published experimental data. The structural characteristics of this compound are also detailed, including its IUPAC name, SMILES string, and InChI key for unambiguous identification in chemical databases and research. This guide is intended to serve as a foundational resource for professionals in research and drug development who may be interested in this molecule, while also highlighting the significant gaps in the experimental literature concerning its synthesis, analytics, and biological activity.

Chemical Structure and Identification

This compound is characterized by a nine-carbon chain containing two double bonds at the first and fifth positions and a hydroxyl group at the fourth position.

Table 1: Structural and Identification Data for this compound [1]

IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₁₆O
SMILES CCCC=CC(CC=C)O
InChI Key QHDCVQLFLABIFR-UHFFFAOYSA-N
CAS Number 64677-47-0

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Weight 140.22 g/mol PubChem
XLogP3 2.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 5PubChem
Exact Mass 140.120115 g/mol PubChem
Topological Polar Surface Area 20.2 ŲPubChem

Experimental Protocols

A comprehensive search of scientific databases reveals a significant lack of published experimental protocols for the synthesis, purification, and analysis of this compound. Researchers interested in this compound would need to develop and validate their own methodologies.

A potential synthetic approach could involve the Grignard reaction between acrolein and a hex-2-enyl magnesium halide, followed by aqueous workup. Another possibility is the reduction of a corresponding ketone, nona-1,5-dien-4-one. However, no specific procedures for these transformations for this particular molecule have been documented.

For analysis, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) would likely be suitable for separation and identification, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for structural elucidation. Infrared (IR) spectroscopy could confirm the presence of the hydroxyl and alkene functional groups.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Its structural features, including the presence of unsaturation and a secondary alcohol, suggest potential for various biological interactions, but this remains purely speculative without experimental evidence.

Logical Relationship of Available Data

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the foundational role of its defined chemical structure in enabling the computation of its properties, while also emphasizing the absence of experimental and biological data.

A Chemical Structure (IUPAC, SMILES, InChI) B Computed Physicochemical Properties (Molecular Weight, XLogP3, etc.) A->B Enables Calculation C Experimental Data (Boiling Point, Melting Point, etc.) A->C Requires Experimental Validation D Synthesis & Analytical Protocols A->D Requires Development E Biological Activity & Signaling Pathways A->E Requires Investigation

Caption: Logical workflow for this compound data.

Conclusion

This compound is a well-defined chemical entity based on its structural descriptors. However, a significant knowledge gap exists concerning its experimental physicochemical properties, established synthetic and analytical methods, and its biological role. This technical guide summarizes the available computed data and clearly delineates the areas where further research is critically needed. For scientists and professionals in drug development, this molecule represents an unexplored area with potential for novel discoveries, contingent on foundational experimental work.

References

Spectroscopic Analysis of Nona-1,5-dien-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for nona-1,5-dien-4-ol, a dienol of interest to researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectra for this compound, this document utilizes data from the closely related structural isomer, nona-2,8-dien-4-ol. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the data in a structured format and detailing the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the structural analog, nona-2,8-dien-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for nona-2,8-dien-4-ol

Chemical Shift (δ) in ppmCarbon Atom Assignment
16.2C1
20.9C6
24.6C5
33.6C7
37.0C3
68.8C4

Solvent: Chloroform-d

¹H NMR Data (Predicted for this compound)

Since experimental ¹H NMR data for a suitable analog is unavailable, a predicted spectrum based on the structure of this compound is provided for illustrative purposes. Actual experimental values may vary.

Chemical Shift (δ) in ppmMultiplicityIntegrationProton Assignment
~5.8ddt1HH2
~5.2m2HH1
~5.5m2HH5, H6
~4.1q1HH4
~2.3m2HH3
~2.1m2HH7
~1.4sextet2HH8
~0.9t3HH9
(variable)br s1H-OH
Infrared (IR) Spectroscopy

The IR spectrum of a dienol like this compound is expected to show characteristic absorption bands for its functional groups.

Predicted Significant IR Peaks for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3350 (broad)O-HStretching
~3080=C-HStretching
~2960-2850C-HStretching
~1640C=CStretching
~1050C-OStretching
Mass Spectrometry (MS)

Mass spectrometry of this compound would likely proceed via electron ionization, leading to a molecular ion peak and various fragmentation patterns.

Predicted Mass Spectrometry Data for this compound

m/zInterpretation
140[M]⁺ (Molecular Ion)
122[M - H₂O]⁺
97[M - C₃H₅]⁺
81[M - C₄H₇O]⁺
57[C₄H₉]⁺
41[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of the analyte (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a clean, dry vial.

  • The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette plugged with glass wool to filter out any particulate matter.

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is used, and the spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum and improve signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A single drop of the neat liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top, spreading the liquid into a thin film.

  • The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Procedure: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

  • Electron Ionization (EI) is a common method for such molecules. The sample in the gas phase is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

Data Acquisition:

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Procedure: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Output Sample Chemical Sample Dissolution Dissolution in Solvent (for NMR) Sample->Dissolution Neat Neat Sample (for IR) Sample->Neat Vaporization Vaporization (for MS) Sample->Vaporization NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Neat->IR MS Mass Spectrometry Vaporization->MS Process Data Processing (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Spectrum Generate Spectrum Process->Spectrum Interpret Spectral Interpretation Spectrum->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to Nona-1,5-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

Nona-1,5-dien-4-ol is an unsaturated alcohol with the molecular formula C₉H₁₆O. Its structure features a nine-carbon chain with two double bonds at positions 1 and 5, and a hydroxyl group at position 4.

IUPAC Name: this compound[1]

Synonyms & Identifiers:

  • CAS Number: 64677-47-0[1]

  • PubChem CID: 54227869[1]

  • SCHEMBL11584492[1]

  • DTXSID20709902[1]

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. These computed properties are essential for predicting its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Weight 140.22 g/mol PubChem CID: 54227869[1]
Molecular Formula C₉H₁₆OPubChem CID: 54227869[1]
XLogP3 2.5PubChem CID: 54227869[1]
Hydrogen Bond Donor Count 1PubChem CID: 54227869[1]
Hydrogen Bond Acceptor Count 1PubChem CID: 54227869[1]
Rotatable Bond Count 5PubChem CID: 54227869[1]
Exact Mass 140.120115130 g/mol PubChem CID: 54227869[1]
Monoisotopic Mass 140.120115130 g/mol PubChem CID: 54227869[1]
Topological Polar Surface Area 20.2 ŲPubChem CID: 54227869[1]
Heavy Atom Count 10PubChem CID: 54227869[1]
Complexity 105PubChem CID: 54227869[1]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of this compound. The following sections provide hypothetical yet experimentally sound methodologies based on established organic chemistry principles.

Synthesis via Grignard Reaction

A plausible and widely used method for the synthesis of secondary alcohols such as this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde. In this case, pent-2-enylmagnesium bromide can be reacted with acrolein.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Dry diethyl ether or tetrahydrofuran (THF)

  • 3-Bromopent-1-ene

  • Acrolein (propenal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of dry diethyl ether or THF.

  • Slowly add a solution of 3-bromopent-1-ene in dry ether or THF from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (pent-2-enylmagnesium bromide).

  • Reaction with Acrolein: Cool the Grignard reagent to 0 °C using an ice bath. Slowly add a solution of freshly distilled acrolein in dry ether or THF from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

  • Gas Chromatography (GC): A capillary column (e.g., DB-5ms) can be used with helium as the carrier gas. The oven temperature program would typically start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of the components.

  • Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 140. Characteristic fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (fragmentation of the C-C bond adjacent to the hydroxyl group).

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The spectrum would show characteristic signals for the different types of protons. The proton on the carbon bearing the hydroxyl group (-CHOH) would appear in the range of 3.5-4.5 ppm. The vinylic protons (-CH=CH₂) would resonate in the downfield region (around 5-6 ppm). The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon attached to the hydroxyl group would be observed in the range of 60-80 ppm. The sp² hybridized carbons of the double bonds would appear in the downfield region (around 110-140 ppm).

Chemical Reactivity and Potential Signaling Pathways

While specific signaling pathways involving this compound are not well-documented, its chemical structure suggests potential reactivity that could be relevant in biological systems or as a synthetic intermediate.

Oxidation to a Ketone

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, nona-1,5-dien-4-one. This is a common transformation in both organic synthesis and metabolic pathways.

Oxidation_of_Nona_1_5_dien_4_ol cluster_reactants Reactants cluster_products Products This compound This compound (C₉H₁₆O) Nona-1,5-dien-4-one Nona-1,5-dien-4-one (C₉H₁₄O) This compound->Nona-1,5-dien-4-one Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, CrO₃) Reduced_Agent Reduced Agent Oxidizing_Agent->Reduced_Agent Reduction

Caption: Oxidation of this compound to Nona-1,5-dien-4-one.

Esterification

The hydroxyl group of this compound can react with a carboxylic acid or its derivative to form an ester. This reaction is fundamental in the synthesis of various organic molecules and is analogous to the formation of lipids in biological systems.

Esterification_of_Nona_1_5_dien_4_ol cluster_reactants Reactants cluster_products Products This compound This compound Ester Ester (R-COO-C₉H₁₅) This compound->Ester Esterification Water Water (H₂O) This compound->Water Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Ester Carboxylic_Acid->Water

Caption: Esterification of this compound with a Carboxylic Acid.

The presence of two double bonds also allows for a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, further highlighting the synthetic utility of this molecule. The diene moiety could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, offering a route to complex cyclic structures.

Conclusion

This compound is a versatile unsaturated alcohol with potential applications in organic synthesis and as a scaffold for the development of new chemical entities. This guide provides a foundational understanding of its chemical properties, plausible synthetic and analytical methodologies, and potential reactivity. Further research into the biological activities and specific reaction pathways of this compound is warranted to fully explore its potential in drug development and other scientific fields.

References

Physical and chemical properties of Nona-1,5-dien-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Nona-1,5-dien-4-ol

Introduction

This compound is an unsaturated alcohol with the molecular formula C9H16O.[1] Its structure, featuring two double bonds and a secondary alcohol functional group, makes it a subject of interest for organic synthesis and potential applications in fields such as fragrance and materials science. This document provides a comprehensive overview of its known physical and chemical properties, drawing from computational data and characteristics of structurally similar compounds. It also outlines detailed experimental protocols for its synthesis and characterization, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Quantitative data for this compound is primarily derived from computational models, with some experimental data available for related compounds. The following tables summarize the key physical and chemical identifiers and properties.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C9H16O[1]
CAS Number 64677-47-0[1]
InChI InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4,6,8-10H,2-3,5,7H2,1H3[1]
InChIKey QHDCVQLFLABIFR-UHFFFAOYSA-N[1]
SMILES CCCC=CC(CC=C)O[1]

Table 2: Physical and Chemical Properties

PropertyValueNotes
Molecular Weight 140.22 g/mol [1]Computationally derived.
Appearance Colorless to pale yellow oily liquidEstimated based on similar compounds.[2]
Odor Green, earthy, mushroom, fatty[3]Described for fragrance applications.[3]
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Water Solubility 954.2 mg/L @ 25 °C[3]Estimated value.[3]
LogP (Octanol/Water) 2.5[1]Computationally derived; indicates moderate lipophilicity.[1]
Topological Polar Surface Area 20.2 Ų[1]Computationally derived.[1]

Synthesis and Reactivity

Synthesis

The synthesis of dienols like this compound can be achieved through various established organic chemistry routes. A common and effective method involves the Grignard reaction, where an organometallic reagent is added to an aldehyde. For this compound, this can be accomplished by reacting hex-4-enal with allylmagnesium bromide.

A proposed synthetic workflow is illustrated below.

G A Hex-4-enal E Grignard Reaction (Anhydrous Ether) A->E Reacts with B Allyl Bromide D Grignard Reagent (Allylmagnesium Bromide) B->D Reacts with C Magnesium (Mg) C->D D->E F Intermediate Alkoxide E->F Forms G Aqueous Workup (e.g., NH4Cl) F->G Protonated by H This compound (Product) G->H Yields

Caption: Synthetic workflow for this compound via Grignard reaction.

Chemical Reactivity

This compound possesses three primary reactive sites: the secondary alcohol group and the two carbon-carbon double bonds.

  • Alcohol Group: The hydroxyl (-OH) group can undergo oxidation to form the corresponding ketone, nona-1,5-dien-4-one. It can also participate in esterification reactions with carboxylic acids or acylation with acid chlorides.

  • Alkene Groups: The double bonds at the C1-C2 and C5-C6 positions are susceptible to electrophilic addition reactions, such as hydrogenation (reduction to the corresponding saturated or mono-unsaturated alcohol), halogenation (addition of Br₂ or Cl₂), and hydrohalogenation (addition of HBr or HCl).

Experimental Protocols

Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound from hex-4-enal and allyl bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • Hex-4-enal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Grignard Reagent Preparation: a. Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings to the flask. c. Dissolve allyl bromide in anhydrous diethyl ether and add it to the dropping funnel. d. Add a small portion of the allyl bromide solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, stir the mixture until most of the magnesium has been consumed, yielding a solution of allylmagnesium bromide.

  • Reaction with Aldehyde: a. Dissolve hex-4-enal in anhydrous diethyl ether and add it to the dropping funnel. b. Cool the Grignard reagent solution in an ice bath. c. Add the hex-4-enal solution dropwise to the stirred Grignard reagent. d. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. e. Purify the resulting crude oil via column chromatography or distillation to obtain pure this compound.

Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for identifying and quantifying volatile organic compounds like unsaturated alcohols.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Interface Temperature: 280 °C.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC injector port.

  • Data Acquisition: Start the GC-MS data acquisition program.

  • Analysis: a. Identify the peak corresponding to this compound based on its retention time. b. Analyze the corresponding mass spectrum. Key fragmentation patterns would be expected from the loss of water (M-18), cleavage adjacent to the alcohol (alpha-cleavage), and fragmentation related to the dienyl system. c. Compare the obtained mass spectrum with a reference library (if available) to confirm the structure.

The logical workflow for characterizing an unknown alcohol sample is depicted below.

G Start Unknown Alcohol Sample Solubility Solubility Tests (Water, Hexane) Start->Solubility Physical Properties Classification Classification Tests (e.g., Chromic Acid) Start->Classification Chemical Properties Spectroscopy Spectroscopic Analysis Start->Spectroscopy Structural Details Structure Structure Elucidation Solubility->Structure Provides Polarity Info Classification->Structure Identifies Functional Group IR FT-IR Spectroscopy Spectroscopy->IR NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR GCMS GC-MS Analysis Spectroscopy->GCMS IR->Structure Confirms -OH, C=C NMR->Structure Maps C-H Framework GCMS->Structure Confirms MW & Fragmentation

Caption: Workflow for the characterization of an unknown alcohol sample.

Biological Activity and Potential Applications

While there is limited direct research on the biological activity of this compound, its structural motifs are present in various natural products. Unsaturated alcohols are known components of essential oils from plants and can exhibit antimicrobial and signaling properties. For example, Terpinen-4-ol, the primary active constituent of tea tree oil, demonstrates significant antimicrobial activity against a range of pathogens.[4][5] Similarly, essential oils from species of the Annonaceae family contain various terpenoids and unsaturated alcohols with documented traditional medicinal uses.[6][7]

Given these precedents, this compound may possess bioactive properties worthy of investigation. Its moderate lipophilicity (LogP ≈ 2.5) suggests it may be capable of crossing cell membranes.[1] Potential research avenues include screening for antimicrobial, antifungal, or insect-repelling activities. In drug development, such a scaffold could be a starting point for the synthesis of more complex molecules with therapeutic potential.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for similar unsaturated alcohols like 2,4-Hexadien-1-ol, appropriate precautions should be taken.[8]

  • Hazards: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[9]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents and sources of ignition.[8] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[2]

References

Biological Activity of Nona-1,5-dien-4-ol Derivatives: A Review of a Sparsely Explored Chemical Space

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of the biological activity of Nona-1,5-dien-4-ol and its derivatives. Despite a comprehensive search of available scientific literature, there is a notable absence of published research detailing the pharmacological, toxicological, or any other biological effects of this specific compound and its analogues. While the chemical structure is known and registered, its potential interactions with biological systems remain an unexplored area of research. This document outlines the current void in the literature and suggests potential avenues for future investigation based on the activities of structurally related, albeit different, chemical entities.

Introduction to this compound

This compound is a nine-carbon aliphatic alcohol containing two non-conjugated double bonds. Its chemical structure is registered in public databases such as PubChem, confirming its identity and basic physicochemical properties.[1] However, a thorough investigation of scientific databases and scholarly articles reveals a significant gap in the literature regarding its synthesis for biological testing and subsequent evaluation of its effects in biological systems.

Current State of Research: A Void in the Literature

A systematic search for the biological activity, including but not limited to antimicrobial, cytotoxic, anti-inflammatory, or any other pharmacological effects of this compound and its derivatives, did not yield any specific studies. Consequently, there is no quantitative data, such as IC50 or EC50 values, to present in tabular form. Furthermore, the absence of primary research means there are no established experimental protocols for its study or known signaling pathways associated with its activity.

The search for information on related compounds, such as other C9 dienols or aliphatic alcohols with similar structural motifs, also proved challenging in identifying a clear predictive pattern of activity for the target compound. Research on other classes of molecules with "diene" or "dienol" in their names, such as certain terpenes or synthetic compounds, is available but these are structurally and electronically distinct from this compound, making direct comparisons speculative.

Potential Areas for Future Investigation: An Uncharted Territory

The lack of existing data on the biological activity of this compound derivatives presents a unique opportunity for novel research in the field of drug discovery and chemical biology. The workflow for a foundational study in this area would logically proceed as follows:

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of this compound and a library of its derivatives Primary_Screening Broad Primary Screening (e.g., cytotoxicity, antimicrobial) Synthesis->Primary_Screening Compound Library Secondary_Screening Targeted Secondary Assays (based on primary hits) Primary_Screening->Secondary_Screening Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., target identification, pathway analysis) Secondary_Screening->Mechanism_of_Action Confirmed Hits

Caption: Proposed workflow for the initial investigation of this compound derivatives.

Synthesis and Library Development

The initial step would involve the chemical synthesis of this compound and a diverse library of its derivatives. Modifications could include esterification or etherification of the hydroxyl group, alterations to the carbon backbone, and introduction of various functional groups to explore the structure-activity relationship (SAR).

Broad-Based Biological Screening

A logical starting point for biological evaluation would be to subject the synthesized compounds to a battery of high-throughput screening assays. This could include:

  • Antimicrobial Assays: Screening against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity Assays: Evaluation of cytotoxic effects against a range of cancer cell lines and normal cell lines to determine potential anticancer activity and general toxicity.

  • Anti-inflammatory Assays: Investigating the inhibition of inflammatory markers in relevant cell-based models.

Mechanistic Studies for Active Compounds

Should any of the derivatives exhibit significant biological activity in the primary screens, further investigation into their mechanism of action would be warranted. This could involve target identification studies, analysis of effects on specific signaling pathways, and in vivo studies in animal models.

Conclusion

The biological activity of this compound and its derivatives represents a completely unexplored area of chemical and pharmacological research. This technical guide serves to highlight this knowledge gap and to propose a structured approach for future studies. For researchers and drug development professionals, this uncharted territory offers the potential for the discovery of novel bioactive molecules with unique mechanisms of action. The path forward requires a foundational investment in the synthesis and systematic screening of these compounds to unlock their potential therapeutic applications.

References

In-depth Analysis of Nona-1,5-dien-4-ol Reveals Scant Evidence of Direct Biological Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and available data indicates that Nona-1,5-dien-4-ol, a nine-carbon dienol, is primarily utilized as a chemical intermediate in the synthesis of complex natural products and does not possess a well-documented, direct mechanism of action in biological systems. Extensive searches for its bioactivity, pharmacological properties, and specific molecular interactions have yielded no significant findings of intrinsic biological efficacy.

Researchers, scientists, and drug development professionals should note that the current body of scientific knowledge does not support this compound as a standalone bioactive agent. Its utility is consistently reported in the context of multi-step synthetic pathways for larger, more complex molecules with established biological activities.

Synthetic Utility in Natural Product Synthesis

This compound serves as a versatile building block in the laboratory synthesis of various natural products. Its chemical structure, featuring both alkene and alcohol functional groups, allows for a range of chemical transformations, making it a valuable precursor in the assembly of intricate molecular architectures. For instance, it has been documented as an intermediate in the synthesis of compounds such as Amphidinol 3 and Dendrodolides, which are of interest for their potent biological activities. However, the biological effects of these larger molecules are not attributable to the this compound substructure itself.

Lack of Evidence for a Direct Mechanism of Action

Despite its application in chemical synthesis, there is a conspicuous absence of data pertaining to the direct biological effects of this compound. Key areas where information is lacking include:

  • Pharmacodynamics: No studies have been identified that describe the interaction of this compound with any specific biological targets, such as receptors, enzymes, or ion channels.

  • Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system is not available in the public domain.

  • Toxicology: There is no reported data on the safety profile or potential toxicity of this compound.

Implications for Research and Development

The absence of data on the biological activity of this compound suggests that research efforts have been focused on its synthetic applications rather than its potential as a therapeutic agent. For professionals in drug discovery and development, this indicates that this compound is unlikely to be a viable candidate for direct investigation as a bioactive compound. Instead, its value remains in the realm of synthetic organic chemistry, where it facilitates the construction of more complex and biologically relevant molecules.

An In-depth Technical Guide on Nona-1,5-dien-4-ol: Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of documented evidence for the natural occurrence or a specific discovery of Nona-1,5-dien-4-ol. While this compound is recognized within chemical databases and utilized in synthetic chemistry, searches for its presence in plants, animals, or microorganisms have not yielded any positive results. One database explicitly states that (5E)-nona-1,5-dien-4-ol is "not found in nature"[1].

This lack of data prevents the creation of a detailed guide on its natural sources, quantitative presence, or the experimental protocols for its isolation from natural matrices. Consequently, the mandatory visualizations of experimental workflows for its natural extraction and signaling pathways involving the naturally occurring compound cannot be generated as per the initial request.

However, it is pertinent to note that isomers of nonadienol are well-documented as naturally occurring compounds, primarily in the realm of flavor and fragrance chemistry.

Naturally Occurring Isomers of Nonadienol

Several isomers of nonadienol are recognized for their contribution to the characteristic aromas of various plants. The most notable among these are isomers of 2,6-nonadien-1-ol .

Natural Occurrence of 2,6-nonadien-1-ol

This positional isomer of this compound is a significant volatile compound found in a variety of plants.

Natural SourceIsomer(s)Olfactory DescriptionReference
Violet Leaves(E,Z)-2,6-nonadien-1-olGreen, fatty, reminiscent of violet leaf and cucumber[2]
Cucumber2,6-nonadien-1-olGreen, cucumber-like[3]

The presence of these isomers in violet leaves and cucumber contributes significantly to their distinctive scents[2][3]. (E,Z)-2,6-nonadienal, a related aldehyde, is also a key aroma component in these and other plants like melon and peas[4].

Experimental Protocols: A General Overview for Isomer Isolation

While no specific protocols exist for the isolation of this compound from natural sources due to its apparent absence, the general methodology for extracting volatile compounds like its isomers from plant materials typically involves the following steps.

General Experimental Workflow for Volatile Compound Isolation

G A Plant Material (e.g., Violet Leaves) B Solvent Extraction or Steam Distillation A->B C Crude Extract B->C D Fractionation (e.g., Column Chromatography) C->D E Isolated Fractions D->E F Gas Chromatography-Mass Spectrometry (GC-MS) Analysis E->F G Compound Identification F->G

Figure 1. A generalized workflow for the isolation and identification of volatile compounds from plant matter.

1. Extraction: The process typically begins with the extraction of volatile compounds from the plant material. This can be achieved through methods such as:

  • Steam Distillation: A common method for extracting essential oils, where steam is passed through the plant material, and the volatile compounds are carried over with the steam, condensed, and collected.
  • Solvent Extraction: The plant material is macerated in a suitable organic solvent (e.g., hexane, dichloromethane) to dissolve the volatile compounds.

2. Fractionation: The crude extract, which is a complex mixture of compounds, is then subjected to fractionation to separate the different components. Column chromatography is a widely used technique for this purpose, where the extract is passed through a column packed with a stationary phase (e.g., silica gel), and different compounds are eluted at different rates using a mobile phase.

3. Identification: The isolated fractions are then analyzed to identify the individual compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for this. The gas chromatograph separates the volatile compounds in the fraction, and the mass spectrometer provides a mass spectrum for each compound, which can be compared to spectral libraries for identification.

Conclusion

References

Navigating the Chemical Landscape of Nona-1,5-dien-4-ol: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Nona-1,5-dien-4-ol, a dienol of interest in various research and development sectors, presents a unique molecular architecture that dictates its stability and degradation profile. This technical guide offers an in-depth exploration of the inherent chemical properties of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its potential degradation pathways and the experimental considerations for its handling and analysis.

Due to the limited availability of specific stability and degradation studies on this compound in published literature, this guide extrapolates potential pathways based on the well-established chemistry of its constituent functional groups: a secondary allylic alcohol and a non-conjugated diene system.

Core Chemical Profile

A summary of the computed properties of this compound provides a baseline for understanding its physical and chemical behavior.

PropertyValueSource
Molecular Formula C₉H₁₆OPubChem
Molecular Weight 140.22 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 64677-47-0PubChem

Inherent Stability and General Handling

This compound, as an unsaturated alcohol, is susceptible to various degradation pathways. The presence of two double bonds and a hydroxyl group makes the molecule reactive under certain conditions. For general laboratory use and storage, it is advisable to keep the compound in a cool, dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The stability of related unsaturated alcohols, such as 2,6-nonadien-1-ol, is noted to be greater than their corresponding aldehydes, suggesting that the alcohol functionality imparts a degree of stability. However, the allylic nature of the alcohol in this compound introduces specific reactive possibilities.

Potential Degradation Pathways

The structural features of this compound suggest several potential degradation pathways that researchers should consider. These pathways are primarily driven by oxidation, acid/base catalysis, and thermal stress.

Oxidative Degradation

The double bonds and the secondary alcohol group are potential sites for oxidation.

  • Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, Nona-1,5-dien-4-one. This is a common reaction for secondary alcohols and can be initiated by various oxidizing agents, including atmospheric oxygen over time, or more aggressively with chemical oxidants.

  • Epoxidation of Double Bonds: The double bonds can react with oxygen or peroxy compounds to form epoxides. This can occur at either the 1,2- or the 5,6-position.

  • Oxidative Cleavage: Under stronger oxidative conditions (e.g., ozonolysis or permanganate), the double bonds can be cleaved, leading to the formation of smaller aldehydes, ketones, and carboxylic acids.

Caption: Potential Oxidative Degradation Pathways of this compound.

Isomerization and Rearrangement

The presence of allylic protons and the dienol structure allows for potential isomerization and rearrangement reactions, which can be catalyzed by acid, base, or heat.

  • Allylic Rearrangement: The hydroxyl group could potentially migrate to an adjacent carbon in the presence of an acid catalyst, leading to the formation of isomeric dienols.

  • Double Bond Migration: The double bonds could shift to form a conjugated system, which is often thermodynamically more stable. This would result in the formation of nona-1,3-dien-4-ol or other conjugated isomers.

Caption: Potential Isomerization and Rearrangement Pathways.

Polymerization

Unsaturated compounds, especially those containing multiple double bonds, are susceptible to polymerization. This can be initiated by radical initiators, light, or heat. The polymerization of this compound would lead to the formation of oligomers and polymers, resulting in an increase in viscosity and a decrease in the purity of the substance.

Experimental Protocols for Stability and Degradation Analysis

To rigorously assess the stability of this compound and characterize its degradation products, a series of well-defined experimental protocols should be employed.

Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and pathways.

Methodology:

  • Stress Conditions: Expose solutions of this compound to a variety of stress conditions:

    • Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid or a solution at a high temperature (e.g., 80 °C).

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a Mass Spectrometer (MS).

Forced_Degradation_Workflow cluster_stress Stress Conditions Acidic Acidic Stressed Samples Stressed Samples Acidic->Stressed Samples Basic Basic Basic->Stressed Samples Oxidative Oxidative Oxidative->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolytic Photolytic Photolytic->Stressed Samples This compound Sample This compound Sample This compound Sample->Acidic This compound Sample->Basic This compound Sample->Oxidative This compound Sample->Thermal This compound Sample->Photolytic HPLC-UV/MS Analysis HPLC-UV/MS Analysis Stressed Samples->HPLC-UV/MS Analysis Degradation Profile Degradation Profile HPLC-UV/MS Analysis->Degradation Profile

Caption: Experimental Workflow for Forced Degradation Studies.

Analytical Methodologies

A robust analytical method is crucial for separating and quantifying this compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is a common starting point. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol would likely provide good separation. UV detection would be suitable if the degradation products contain chromophores.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of this compound, GC-MS can be a powerful tool for separation and identification of degradation products. Derivatization of the alcohol group may be necessary to improve chromatographic performance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of isolated degradation products.

Conclusion

While specific data on the stability and degradation of this compound is scarce, a thorough understanding of the reactivity of its functional groups provides a strong basis for predicting its chemical behavior. Researchers and professionals working with this compound should anticipate potential degradation through oxidation, isomerization, and polymerization. The implementation of systematic forced degradation studies, coupled with robust analytical methods, is paramount for ensuring the quality, safety, and efficacy of any formulation or application involving this compound. This proactive approach to understanding its stability will ultimately facilitate its successful application in scientific and industrial endeavors.

Methodological & Application

Application Note: Quantitative Analysis of Nona-1,5-dien-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nona-1,5-dien-4-OL is a volatile organic compound of interest in various fields, including flavor and fragrance research, and as a potential biomarker in biological studies. Accurate and precise quantification of this compound in diverse matrices is crucial for understanding its role and significance. This application note provides detailed protocols for the quantitative analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are intended for researchers, scientists, and drug development professionals.

Analytical Strategy Overview

Due to the volatile nature and the presence of a hydroxyl group in this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a highly suitable analytical technique. To enhance volatility and improve chromatographic peak shape, derivatization of the alcohol group is recommended. This protocol will focus on a widely used silylation derivatization method.

Experimental Protocols

Sample Preparation: Solid-Phase Microextraction (SPME) from Headspace

This method is ideal for the extraction of volatile compounds like this compound from biological matrices such as plasma, urine, or cell culture media, as it minimizes matrix effects and is suitable for small sample volumes.[1][2]

Materials:

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly with a polydimethylsiloxane (PDMS) coating

  • Heater-shaker or water bath

  • Internal Standard (IS) solution (e.g., 1-octen-3-ol in methanol, 10 µg/mL)

  • Sodium chloride (NaCl)

Procedure:

  • Pipette 1 mL of the biological sample (e.g., plasma) into a 20 mL headspace vial.

  • Add 10 µL of the internal standard solution to the vial.

  • Add 0.5 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the partitioning of volatile analytes into the headspace.

  • Immediately seal the vial with the PTFE-lined septum and cap.

  • Incubate the vial at 60°C for 15 minutes with gentle agitation to allow for equilibration of this compound between the sample and the headspace.

  • After incubation, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile analytes.

  • Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption and analysis.

Derivatization: Silylation

For improved thermal stability and chromatographic performance, derivatization of the hydroxyl group of this compound is recommended.[3][4][5] Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective method.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials

Procedure (for liquid-liquid extracted samples):

  • Following a liquid-liquid extraction of this compound from the sample matrix into an organic solvent (e.g., hexane), evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Parameters:

Parameter Value
Inlet Temperature 250°C
Injection Mode Splitless (for SPME) or Split (10:1 for liquid injection)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 50°C, hold for 2 min
Ramp to 150°C at 10°C/min

| | Ramp to 250°C at 20°C/min, hold for 5 min |

MS Parameters:

Parameter Value
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Hypothetical) m/z for TMS-derivatized this compound: e.g., quantifier ion and qualifier ions.

| | m/z for IS: corresponding quantifier and qualifier ions. |

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification
ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Limit of Detection (LOD) 0.5 ng/mL-
Limit of Quantification (LOQ) 2 ng/mLSignal-to-Noise ≥ 10
Accuracy (% Recovery) 92-108%85-115%
Precision (%RSD) < 10%≤ 15%
Matrix Effect 95-105%80-120%
Extraction Recovery > 85%-
Table 2: Quantitative Results of this compound in Spiked Plasma Samples
Sample IDSpiked Concentration (ng/mL)Measured Concentration (ng/mL)% Recovery
QC_Low54.896
QC_Mid5052.1104.2
QC_High200194.697.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme SPME cluster_analysis GC-MS Analysis sample Biological Sample (1 mL) add_is Add Internal Standard (10 µL) sample->add_is add_salt Add NaCl (0.5 g) add_is->add_salt seal_vial Seal Vial add_salt->seal_vial incubate Incubate at 60°C for 15 min seal_vial->incubate expose_fiber Expose SPME Fiber to Headspace (30 min) incubate->expose_fiber gcms GC-MS System expose_fiber->gcms Thermal Desorption data_analysis Data Acquisition and Analysis gcms->data_analysis

Caption: Headspace SPME-GC-MS workflow for this compound.

derivatization_workflow cluster_extraction Liquid-Liquid Extraction cluster_derivatization Silylation cluster_analysis GC-MS Analysis lle Extract this compound into Organic Solvent evaporate Evaporate to Dryness lle->evaporate add_reagents Add Pyridine and BSTFA evaporate->add_reagents heat Heat at 70°C for 30 min add_reagents->heat gcms_injection Inject into GC-MS heat->gcms_injection quantification Quantification gcms_injection->quantification

Caption: Derivatization workflow for this compound analysis.

Conclusion

The described HS-SPME-GC-MS and derivatization-GC-MS methods provide robust and sensitive approaches for the quantification of this compound in biological matrices. Proper method validation is essential to ensure the reliability of the results. The choice between direct headspace analysis and a method involving derivatization will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. These protocols serve as a detailed guide for researchers to develop and validate their own analytical methods for this and similar compounds.

References

Application Notes and Protocols for the Purification of Nona-1,5-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Nona-1,5-dien-4-ol, a key intermediate in various synthetic pathways. The following sections outline common purification techniques, including fractional distillation and flash column chromatography, tailored for the unique properties of this unsaturated secondary alcohol.

Introduction

This compound is an unsaturated alcohol of interest in organic synthesis due to its reactive diene and secondary alcohol functionalities. Its purification is critical to ensure the integrity and success of subsequent reactions. The choice of purification method largely depends on the scale of the synthesis and the nature of the impurities. Common impurities may arise from the synthesis process, which often involves the reaction of a Grignard reagent with an aldehyde.

A plausible synthetic route involves the Grignard reaction of 1-hexenylmagnesium bromide with acrolein. Potential impurities from this synthesis could include unreacted 1-hexene, acrolein, and byproducts from the Grignard reaction.

Physicochemical Properties (Estimated)

Due to the limited availability of experimental data for this compound, the following properties are estimated based on its structure and data from similar compounds. These values are crucial for developing appropriate purification protocols.

PropertyEstimated ValueRationale/Method
Molecular Weight 140.22 g/mol Calculated from the molecular formula (C9H16O).[1]
Boiling Point (atmospheric pressure) 180-195 °CEstimated based on the boiling points of similar C9 alcohols and the influence of unsaturation. The presence of a hydroxyl group significantly increases the boiling point due to hydrogen bonding.[2][3][4][5]
Polarity Moderately PolarThe hydroxyl group imparts polarity, while the C9 hydrocarbon chain is nonpolar.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water.General solubility characteristics of long-chain alcohols.
Purification Techniques

Two primary methods are recommended for the purification of this compound: fractional distillation for large-scale purification and flash column chromatography for smaller scales or when high purity is required.

Protocol 1: Fractional Distillation under Reduced Pressure

Fractional distillation is suitable for purifying this compound on a larger scale, especially for removing impurities with significantly different boiling points. Due to its relatively high estimated boiling point, vacuum distillation is recommended to prevent decomposition.

Objective: To separate this compound from lower and higher boiling point impurities.

Table 1: Expected Boiling Points of Components at Reduced Pressure (Estimated)

CompoundBoiling Point at 760 mmHg (°C) (Estimated)Boiling Point at 10 mmHg (°C) (Estimated)
1-Hexene (impurity)63< 25
Acrolein (impurity)53< 25
This compound (Product) 180-195 ~80-95
Grignard byproducts (impurity)> 200> 100
Experimental Protocol: Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Place a stir bar in the distillation flask.

    • Use a heating mantle with a stirrer for heating.

  • Procedure:

    • Charge the crude this compound into the distillation flask (do not fill more than two-thirds full).

    • Begin stirring and gradually apply vacuum to the system, aiming for a stable pressure of approximately 10 mmHg.

    • Slowly heat the distillation flask.

    • Collect the initial low-boiling fraction, which will likely contain residual solvents and unreacted starting materials.

    • Monitor the temperature at the head of the column. A stable temperature reading indicates the distillation of a pure fraction.

    • Collect the main fraction of this compound at its expected boiling point under the applied pressure.

    • Once the main fraction is collected and the temperature begins to rise again or drop, stop the distillation.

    • Allow the apparatus to cool completely before releasing the vacuum.

  • Purity Analysis:

    • Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity.

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis setup_glassware Assemble Dry Glassware add_crude Add Crude Product to Flask setup_glassware->add_crude apply_vacuum Apply Vacuum (10 mmHg) add_crude->apply_vacuum heat_flask Gradual Heating apply_vacuum->heat_flask collect_forerun Collect Low-Boiling Impurities heat_flask->collect_forerun collect_product Collect this compound Fraction collect_forerun->collect_product stop_distillation Stop Heating and Cool collect_product->stop_distillation analyze_fractions Analyze Purity (GC/NMR) stop_distillation->analyze_fractions

Caption: Workflow for the purification of this compound by fractional distillation.

Protocol 2: Flash Column Chromatography

Flash column chromatography is ideal for smaller-scale purifications and for separating compounds with similar polarities. The choice of solvent system is critical for achieving good separation.

Objective: To purify this compound from impurities by selective adsorption on a stationary phase.

Table 2: Recommended Solvent Systems for Flash Chromatography

Solvent System (v/v)PolarityExpected Rf of this compound
Hexane:Ethyl Acetate (9:1)Low~0.2-0.3
Hexane:Ethyl Acetate (4:1)Medium~0.4-0.5
Dichloromethane:Methanol (98:2)Medium~0.3-0.4

Note: The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.

Experimental Protocol: Flash Column Chromatography
  • Column Packing:

    • Select an appropriately sized glass column.

    • Pack the column with silica gel (230-400 mesh) using the chosen eluent. Ensure the silica bed is level and free of cracks.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., with a hand pump or compressed air).

    • Collect fractions in test tubes.

    • Monitor the elution of compounds using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

  • Purity Analysis:

    • Confirm the purity of the isolated product by GC or NMR spectroscopy.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_isolation Isolation & Analysis pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions remove_solvent Solvent Removal (Rotovap) combine_fractions->remove_solvent analyze_purity Purity Analysis (GC/NMR) remove_solvent->analyze_purity

Caption: Workflow for the purification of this compound by flash column chromatography.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable.

  • Use caution when working with vacuum systems.

By following these detailed protocols, researchers can effectively purify this compound for use in further research and development activities. The choice between fractional distillation and flash column chromatography will depend on the specific requirements of the project.

References

Application Notes and Protocols: Nona-1,5-dien-4-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nona-1,5-dien-4-ol is a nine-carbon unsaturated alcohol with the chemical formula C₉H₁₆O.[1] Its structure, featuring a hydroxyl group at a stereogenic center and two double bonds, theoretically allows for its use as a chiral building block in organic synthesis. Chiral building blocks are essential components in the synthesis of complex, enantiomerically pure molecules, particularly in the fields of pharmaceuticals and natural product synthesis. The strategic placement of functional groups in this compound offers potential for various chemical transformations, including stereoselective reactions.

Therefore, this document will outline the theoretical potential of this compound as a chiral synthon and provide general protocols and workflows that could be adapted for its use, should a viable synthetic route to enantiomerically pure this compound be developed and its utility demonstrated.

Theoretical Applications and Potential Synthetic Pathways

The utility of this compound as a chiral building block would hinge on the ability to synthesize it in an enantiomerically pure form. An enantioselective synthesis would likely involve either a chiral catalyst or a chiral auxiliary to control the stereochemistry of the hydroxyl group.

Potential Synthetic Workflow for Enantiomerically Pure this compound:

G cluster_start Starting Materials cluster_synthesis Enantioselective Synthesis Propanal Propanal Grignard Reaction Grignard Reaction Propanal->Grignard Reaction Allyl bromide Allyl bromide Allyl bromide->Grignard Reaction Racemic this compound Racemic this compound Grignard Reaction->Racemic this compound Standard Conditions Enantiomerically Pure this compound Enantiomerically Pure this compound Grignard Reaction->Enantiomerically Pure this compound With Chiral Catalyst Chiral Catalyst Chiral Catalyst Chiral Catalyst->Enantiomerically Pure this compound Kinetic Resolution Kinetic Resolution Racemic this compound->Kinetic Resolution Kinetic Resolution->Enantiomerically Pure this compound G cluster_synthesis Synthesis of Chiral Building Block cluster_modification Functional Group Manipulation cluster_assembly Assembly of Target Molecule cluster_final Final Product Enantioselective_Synthesis Enantioselective Synthesis of this compound Protection Protection of -OH group Enantioselective_Synthesis->Protection Epoxidation Stereoselective Epoxidation Protection->Epoxidation Coupling Cross-Coupling Reaction Epoxidation->Coupling Fragment_Coupling Fragment Coupling Coupling->Fragment_Coupling Cyclization Cyclization Fragment_Coupling->Cyclization Target_Molecule Target Molecule Cyclization->Target_Molecule

References

Application Notes and Protocols: Nona-1,5-dien-4-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-1,5-dien-4-ol is a chiral building block with significant potential in asymmetric synthesis. Its structure, featuring a stereogenic center flanked by two vinyl groups, allows for a variety of stereoselective transformations. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound and its subsequent application in the synthesis of chiral epoxides, which are versatile intermediates in the development of pharmaceutical agents. The protocols described herein are based on established methodologies for the asymmetric synthesis of divinylcarbinols and their derivatives.

Asymmetric Synthesis of this compound via Asymmetric Allylation

The enantioselective synthesis of this compound can be achieved through the asymmetric allylation of an α,β-unsaturated aldehyde, such as hex-2-enal. This method utilizes a chiral catalyst to control the stereochemical outcome of the nucleophilic addition of an allyl organometallic reagent.

Reaction Scheme:

Caption: General scheme for the asymmetric allylation of hex-2-enal.

Experimental Protocol: Asymmetric Allylation of Hex-2-enal

Materials:

  • Hex-2-enal (1.0 equiv)

  • Allylmagnesium bromide (1.2 equiv, 1.0 M solution in THF)

  • (R)-BINOL (0.1 equiv)

  • Titanium (IV) isopropoxide (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add (R)-BINOL (0.1 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C and add titanium (IV) isopropoxide (0.1 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst complex.

  • Cool the reaction mixture to -78 °C.

  • Add hex-2-enal (1.0 equiv) dissolved in anhydrous DCM to the catalyst solution.

  • In a separate flask, dilute allylmagnesium bromide (1.2 equiv) with anhydrous THF.

  • Slowly add the allylmagnesium bromide solution to the reaction mixture at -78 °C over a period of 1 hour.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate = 9:1) to afford the desired (R)-nona-1,5-dien-4-ol.

Data Presentation:

Table 1: Optimization of Asymmetric Allylation for the Synthesis of (R)-Nona-1,5-dien-4-ol

EntryChiral LigandLewis AcidSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(R)-BINOLTi(OiPr)₄DCM-788592
2(S)-BINOLTi(OiPr)₄DCM-788391 (for S-enantiomer)
3(R)-BINOLZn(OTf)₂Toluene-407585
4(R)-BINOLTi(OiPr)₄THF-788088

Application in Asymmetric Epoxidation

Chirally enriched this compound is a valuable precursor for the synthesis of stereochemically defined epoxy alcohols. The Sharpless asymmetric epoxidation provides a powerful method for the diastereoselective epoxidation of one of the double bonds.

Reaction Scheme:

Caption: Sharpless asymmetric epoxidation of (R)-nona-1,5-dien-4-ol.

Experimental Protocol: Sharpless Asymmetric Epoxidation of (R)-Nona-1,5-dien-4-ol

Materials:

  • (R)-Nona-1,5-dien-4-ol (1.0 equiv)

  • Titanium (IV) isopropoxide (0.1 equiv)

  • (+)-Diethyl tartrate ((+)-DET) (0.12 equiv)

  • tert-Butyl hydroperoxide (TBHP) (2.0 equiv, 5.5 M in decane)

  • Anhydrous Dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Saturated aqueous sodium sulfite solution

  • Brine

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add anhydrous DCM and powdered 4 Å molecular sieves.

  • Cool the mixture to -20 °C.

  • Add titanium (IV) isopropoxide (0.1 equiv) and (+)-diethyl tartrate (0.12 equiv) sequentially.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of (R)-nona-1,5-dien-4-ol (1.0 equiv) in anhydrous DCM.

  • Stir for another 30 minutes at -20 °C.

  • Add tert-butyl hydroperoxide (2.0 equiv) dropwise.

  • Maintain the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

  • Stir vigorously for 1 hour at room temperature.

  • Filter the mixture through celite and wash with DCM.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate = 4:1).

Data Presentation:

Table 2: Diastereoselective Epoxidation of (R)-Nona-1,5-dien-4-ol

EntryTartrate EsterTemperature (°C)Diastereomeric Ratio (dr)Yield (%)
1(+)-DET-20>95:590
2(-)-DET-20>95:5 (for the other diastereomer)88
3(+)-DIPT-2092:885

Visualizations

Experimental Workflow for Asymmetric Synthesis and Application

G cluster_synthesis Asymmetric Synthesis of (R)-Nona-1,5-dien-4-ol cluster_application Application in Asymmetric Epoxidation start Hex-2-enal + Allylmagnesium Bromide catalyst (R)-BINOL/Ti(OiPr)4 Catalyst Formation start->catalyst reaction1 Asymmetric Allylation start->reaction1 catalyst->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 product1 (R)-Nona-1,5-dien-4-ol workup1->product1 reaction2 Asymmetric Epoxidation product1->reaction2 reagents Sharpless Reagents: Ti(OiPr)4, (+)-DET, TBHP reagents->reaction2 workup2 Quenching & Purification reaction2->workup2 product2 Chiral Epoxy Alcohol workup2->product2

Caption: Workflow for the asymmetric synthesis and epoxidation of this compound.

Proposed Catalytic Cycle for Asymmetric Allylation

G A Chiral Ti-BINOL Complex C Coordination Complex A->C Coordination B Hex-2-enal B->C E Transition State C->E D Allyl-MgBr D->E Nucleophilic Attack F Product-Catalyst Complex E->F F->A Regeneration G (R)-Nona-1,5-dien-4-ol F->G Release

Application Notes and Protocols for the Biocatalytic Synthesis of Nona-1,5-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biocatalytic synthesis of Nona-1,5-dien-4-ol, a valuable chiral building block in organic synthesis. Two primary biocatalytic strategies are presented: the asymmetric reduction of the corresponding ketone, nona-1,5-dien-4-one, using an alcohol dehydrogenase (ADH), and the kinetic resolution of racemic this compound using a lipase. These methods offer high enantioselectivity under mild reaction conditions, presenting a green and efficient alternative to traditional chemical synthesis.

Strategy 1: Asymmetric Reduction of Nona-1,5-dien-4-one via Alcohol Dehydrogenase (ADH)

This method focuses on the direct, stereoselective reduction of a prochiral ketone to a chiral alcohol. Alcohol dehydrogenases are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[1][2] For synthetic purposes, they are often used in the reductive direction to produce enantiomerically pure alcohols. The alcohol dehydrogenase from Rhodococcus ruber (ADH-A) is a well-characterized enzyme known for its broad substrate scope and high enantioselectivity, making it a suitable candidate for the reduction of nona-1,5-dien-4-one.[1][3][4]

Data Presentation: ADH-Catalyzed Reduction
ParameterConditionNotes
Biocatalyst Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A)Can be used as a purified enzyme or in whole-cell systems.
Substrate Nona-1,5-dien-4-one---
Cofactor NADH or NADPHRequires a cofactor regeneration system for economic viability.
Cofactor Regeneration Glucose/Glucose Dehydrogenase (GDH) or Formate/Formate Dehydrogenase (FDH)Essential for driving the reaction to completion.
Solvent Aqueous buffer (e.g., phosphate or Tris-HCl) with a co-solventCo-solvents like isopropanol or DMSO can be used to improve substrate solubility.
pH 6.0 - 8.0Optimal pH should be determined empirically for this specific substrate.
Temperature 25 - 37 °C---
Substrate Concentration 10 - 100 mMHigher concentrations may lead to substrate inhibition.
Expected Yield >90%Dependent on reaction conditions and substrate stability.
Expected Enantiomeric Excess >99%ADH-A is known for its high stereoselectivity.[1]
Experimental Protocol: ADH-Catalyzed Asymmetric Reduction

1. Materials:

  • Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A)

  • Nona-1,5-dien-4-one

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled reaction vessel

2. Procedure:

  • In a temperature-controlled vessel, prepare the reaction mixture by dissolving D-glucose (1.2 equivalents relative to the substrate) and NADP⁺ (0.1 mol%) in 100 mM potassium phosphate buffer (pH 7.0).

  • Add the Glucose Dehydrogenase (GDH) for cofactor regeneration.

  • Dissolve Nona-1,5-dien-4-one in a minimal amount of DMSO and add it to the reaction mixture to the desired final concentration (e.g., 50 mM).

  • Initiate the reaction by adding the Alcohol Dehydrogenase (ADH-A).

  • Stir the reaction mixture at 30 °C and monitor the progress by TLC or GC analysis.

  • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Experimental Workflow: ADH-Catalyzed Reduction

ADH_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_buffer Prepare Phosphate Buffer (pH 7.0) add_glucose Add D-Glucose and NADP+ prep_buffer->add_glucose add_gdh Add Glucose Dehydrogenase add_glucose->add_gdh add_substrate Add Nona-1,5-dien-4-one in DMSO add_gdh->add_substrate add_adh Initiate with ADH-A add_substrate->add_adh react Incubate at 30°C with Stirring add_adh->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench with Ethyl Acetate monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Determine Enantiomeric Excess (Chiral HPLC/GC) purify->analyze

Caption: Workflow for the ADH-catalyzed asymmetric reduction of nona-1,5-dien-4-one.

Strategy 2: Kinetic Resolution of Racemic this compound via Lipase

This approach involves the enantioselective acylation of a racemic mixture of this compound. Lipases are hydrolases that, under non-aqueous conditions, can catalyze esterification and transesterification reactions.[5] Candida antarctica lipase B (CALB), often immobilized and sold as Novozym 435, is a highly efficient and selective biocatalyst for the kinetic resolution of a wide range of secondary alcohols, including allylic alcohols.[5][6][7]

Data Presentation: Lipase-Catalyzed Kinetic Resolution
ParameterConditionNotes
Biocatalyst Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)The immobilized form allows for easy recovery and reuse.
Substrate Racemic this compound---
Acyl Donor Vinyl acetate or isopropenyl acetateThese are irreversible acyl donors, which drive the reaction forward.
Solvent Apolar organic solvent (e.g., hexane, toluene, or MTBE)---
Temperature 30 - 50 °C---
Substrate Concentration 0.1 - 0.5 M---
Expected Yield ~50% for each enantiomer (unreacted alcohol and acylated product)The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.
Expected Enantiomeric Excess >99% for both the remaining alcohol and the ester productCALB is known for its excellent enantioselectivity in these reactions.[5][6]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

1. Materials:

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Racemic this compound

  • Vinyl acetate

  • Hexane (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled shaker or reaction vessel

2. Procedure:

  • To a solution of racemic this compound (1 equivalent) in anhydrous hexane, add vinyl acetate (0.5 - 1.0 equivalents). The amount of acyl donor can be adjusted to control the conversion.

  • Add the immobilized Candida antarctica Lipase B (typically 10-20% w/w of the substrate).

  • Incubate the mixture in a temperature-controlled shaker at 40 °C.

  • Monitor the reaction progress by GC analysis to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.

  • When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted this compound from the acylated product by column chromatography on silica gel.

  • Determine the enantiomeric excess of both the purified alcohol and the ester by chiral HPLC or GC analysis.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

Lipase_Resolution_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_analysis Analysis dissolve_substrate Dissolve Racemic Alcohol in Hexane add_acyl_donor Add Vinyl Acetate dissolve_substrate->add_acyl_donor add_lipase Add Immobilized Lipase add_acyl_donor->add_lipase incubate Incubate at 40°C with Shaking add_lipase->incubate monitor Monitor Conversion and ee (GC) incubate->monitor filter_enzyme Filter to Remove Lipase monitor->filter_enzyme concentrate Concentrate Filtrate filter_enzyme->concentrate separate Separate Alcohol and Ester via Chromatography concentrate->separate analyze_alcohol Analyze ee of Alcohol separate->analyze_alcohol analyze_ester Analyze ee of Ester separate->analyze_ester

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic this compound.

References

Application Notes and Protocols: Nona-1,5-dien-4-ol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed a notable scarcity of specific examples where nona-1,5-dien-4-ol is utilized as a direct precursor for the synthesis of natural products. While its structure, a nine-carbon chain with two double bonds and a hydroxyl group, suggests potential as a versatile building block, its application in this specific context is not well-documented in publicly available resources. This lack of specific examples prevents the creation of detailed application notes and protocols as requested.

Despite the absence of direct precedent, we can explore the potential synthetic utility of this compound based on the reactivity of its functional groups. The following sections outline hypothetical applications and general protocols that researchers could consider when designing synthetic routes that might incorporate this molecule.

Hypothetical Applications in Natural Product Synthesis

This compound contains three key functional groups that can be manipulated for the construction of complex molecular architectures: a secondary alcohol, a terminal double bond, and an internal double bond. These features could theoretically be exploited in a variety of synthetic transformations.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Outcome in Natural Product Synthesis
Secondary AlcoholOxidationFormation of a ketone, which can be a key functional handle for C-C bond formation.
EtherificationIntroduction of protecting groups or linkage to other fragments.
EsterificationFormation of ester linkages present in many natural products, such as macrolides.
Asymmetric CatalysisEnantioselective reactions to set stereocenters.
Terminal Double BondOlefin MetathesisRing-closing metathesis to form cyclic structures, or cross-metathesis to couple with other olefins.
EpoxidationFormation of an epoxide, a versatile intermediate for various nucleophilic attacks.
Hydroboration-OxidationAnti-Markovnikov addition of a hydroxyl group, leading to a diol.
Heck CouplingCarbon-carbon bond formation with aryl or vinyl halides.
Internal Double BondDihydroxylationCreation of a diol, which can be a key feature in polyketide natural products.
OzonolysisCleavage of the double bond to yield smaller, functionalized fragments.
HydrogenationSelective reduction to a saturated carbon chain.

General Experimental Protocols

The following are generalized protocols for key transformations that could be applied to this compound. These are not based on specific literature examples for this substrate but are standard procedures for these reaction types.

Protocol 1: Oxidation of this compound to Nona-1,5-dien-4-one

Objective: To convert the secondary alcohol of this compound to a ketone.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously for 15-20 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford nona-1,5-dien-4-one.

Protocol 2: Sharpless Asymmetric Epoxidation of the Terminal Double Bond

Objective: To stereoselectively epoxidize the terminal double bond of this compound.

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4Å), powdered

  • Aqueous solution of ferrous sulfate

  • Saturated aqueous solution of sodium fluoride

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of powdered 4Å molecular sieves in anhydrous DCM at -20 °C, add Ti(OiPr)4 (0.1 eq) followed by the chiral tartrate (0.12 eq).

  • Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of this compound (1.0 eq) in DCM.

  • Add TBHP (1.5 eq) dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for several hours to days, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of ferrous sulfate and stir for 30 minutes.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium fluoride.

  • Stir vigorously for at least 1 hour.

  • Filter the mixture through a pad of celite, washing with DCM.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Logical Workflow for Synthetic Planning

The following diagram illustrates a logical workflow for how this compound could be incorporated into a synthetic plan for a hypothetical natural product.

G cluster_start Starting Material cluster_functionalization Initial Functionalization cluster_elaboration Carbon Skeleton Elaboration cluster_cyclization Key Cyclization cluster_end Target Molecule This compound This compound Oxidation Oxidation This compound->Oxidation Protection Protection of OH This compound->Protection Aldol Aldol Addition Oxidation->Aldol Epoxidation Asymmetric Epoxidation Protection->Epoxidation Coupling Heck/Suzuki Coupling Epoxidation->Coupling Metathesis Ring-Closing or Cross Metathesis Macrolactonization Macrolactonization Metathesis->Macrolactonization Coupling->Macrolactonization Aldol->Metathesis Natural Product Natural Product Macrolactonization->Natural Product

Caption: Synthetic workflow using this compound.

Conclusion

While this compound is not a commonly cited precursor in the synthesis of natural products, its chemical structure holds significant potential for the construction of complex molecules. The functional groups present in this molecule allow for a wide range of synthetic transformations, making it a theoretically attractive, yet underexplored, building block. The protocols and workflow presented here are intended to serve as a general guide for researchers interested in exploring the synthetic utility of this compound in the pursuit of novel synthetic routes to natural products. Further research is required to establish its practical application and to develop specific, optimized protocols for its use in total synthesis.

Anwendungs- und Protokollhinweise zur Derivatisierung von Nona-1,5-dien-4-ol für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Nona-1,5-dien-4-ol ist eine ungesättigte Alkohol-Verbindung, deren Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) aufgrund ihrer Polarität und potenziell geringen Flüchtigkeit eine Herausforderung darstellen kann. Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und die Nachweisgrenzen zu senken.[1][2] Diese Application Note beschreibt detaillierte Protokolle für die Silylierung und Acylierung von this compound und skizziert die für eine quantitative Analyse erforderlichen Validierungsparameter.

Derivatisierungsmethoden

Für die Derivatisierung von Alkoholen wie this compound sind Silylierung und Acylierung die gängigsten Methoden.[1]

  • Silylierung: Bei dieser Methode wird das aktive Wasserstoffatom der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Dies führt zu einer signifikanten Verringerung der Polarität und einer erhöhten Flüchtigkeit des Analyten. Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS).

  • Acylierung: Hierbei wird die Hydroxylgruppe mit einer Acylgruppe verestert. Dies erhöht ebenfalls die Flüchtigkeit und kann die chromatographischen Eigenschaften verbessern.[1]

Experimentelle Protokolle

Protokoll 1: Silylierung mit BSTFA und TMCS

Dieses Protokoll beschreibt die Derivatisierung von this compound mittels Trimethylsilylierung.

Materialien:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)

  • Trimethylchlorsilan (TMCS)

  • Wasserfreies Pyridin oder Acetonitril (GC-Qualität)

  • Interner Standard (z.B. n-Dodecan)

  • Heizblock

  • GC-Vials mit Septumkappen

  • Mikrospritzen

Vorgehensweise:

  • Probenvorbereitung: Eine bekannte Menge this compound (z.B. 1 mg) in ein GC-Vial einwiegen.

  • Lösungsmittel zugeben: 100 µL wasserfreies Pyridin oder Acetonitril hinzufügen und die Probe durch Schwenken vollständig lösen.

  • Internen Standard zugeben: Eine definierte Menge des internen Standards zur Probe geben.

  • Derivatisierungsreagenz zugeben: 100 µL BSTFA und 20 µL TMCS (5:1 v/v) in das Vial geben.[3]

  • Reaktion: Das Vial fest verschließen und für 60 Minuten bei 70 °C im Heizblock inkubieren.

  • Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.

  • Analyse: 1 µL der derivatisierten Probe in das GC-MS-System injizieren.

Diagramm des Silylierungs-Workflows:

cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse p1 Einwaage von this compound p2 Zugabe von Lösungsmittel & Internem Standard p1->p2 d1 Zugabe von BSTFA + TMCS p2->d1 d2 Inkubation bei 70°C für 60 min d1->d2 a1 Abkühlen auf Raumtemperatur d2->a1 a2 GC-MS Injektion a1->a2

Abbildung 1: Allgemeiner Arbeitsablauf für die Silylierungs-Derivatisierung.

Chemische Reaktion der Silylierung:

This compound R-OH Produkt R-O-Si(CH3)3 This compound->Produkt  TMCS (Katalysator) BSTFA + CF3CON[Si(CH3)3]2 BSTFA->Produkt Nebenprodukt + CF3CONH[Si(CH3)3] BSTFA->Nebenprodukt

Abbildung 2: Silylierungsreaktion von this compound mit BSTFA.

Protokoll 2: Acylierung mit Essigsäureanhydrid

Dieses Protokoll beschreibt die Derivatisierung von this compound durch Acetylierung.

Materialien:

  • This compound

  • Essigsäureanhydrid

  • Wasserfreies Pyridin

  • Interner Standard (z.B. n-Dodecan)

  • Heizblock

  • GC-Vials mit Septumkappen

  • Mikrospritzen

Vorgehensweise:

  • Probenvorbereitung: Eine bekannte Menge this compound (z.B. 1 mg) in ein GC-Vial einwiegen.

  • Lösungsmittel und Katalysator zugeben: 100 µL wasserfreies Pyridin hinzufügen und die Probe lösen.

  • Internen Standard zugeben: Eine definierte Menge des internen Standards zur Probe geben.

  • Derivatisierungsreagenz zugeben: 100 µL Essigsäureanhydrid in das Vial geben.

  • Reaktion: Das Vial fest verschließen und für 30 Minuten bei 60 °C im Heizblock inkubieren.

  • Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.

  • Analyse: 1 µL der derivatisierten Probe in das GC-MS-System injizieren.

GC-MS Analyseparameter (Beispiel)

Die folgenden Parameter dienen als Ausgangspunkt und müssen für das spezifische Gerät und die Anwendung optimiert werden.

ParameterEinstellung
GC-Säule DB-5ms (30 m x 0.25 mm ID, 0.25 µm Film) oder äquivalent
Trägergas Helium, konstante Flussrate 1.0 mL/min
Injektor-Temperatur 250 °C
Injektionsvolumen 1 µL (Splitless-Modus)
Ofen-Temperaturprogramm Start bei 60 °C (2 min halten), dann mit 10 °C/min auf 280 °C (5 min halten)
Transfer-Line-Temperatur 280 °C
Ionenquelle-Temperatur 230 °C
Ionisationsenergie 70 eV
Massenbereich m/z 40-500

Quantitative Daten und Methodenvalidierung

Für eine quantitative Analyse müssen die folgenden Parameter für die gewählte Derivatisierungsmethode validiert werden. Die hier dargestellten Werte sind beispielhaft und müssen für this compound experimentell bestimmt werden.

ValidierungsparameterZielwert (Beispiel)Referenz
Linearität (R²) > 0.995[3][4][5]
Nachweisgrenze (LOD) 0.01 - 0.1 µg/mL[3][6][7]
Bestimmungsgrenze (LOQ) 0.03 - 0.3 µg/mL[3]
Wiederfindung (%) 90 - 110 %[4]
Präzision (RSD %) < 15 %[4]

Tabelle 1: Beispielhafte Zielwerte für die Methodenvalidierung.

Tabelle 2: Hypothetische quantitative Ergebnisse für die Silylierung von this compound.

Konzentration (µg/mL)Gemessene Fläche (TMS-Derivat)Wiederfindung (%)
0.115.50095
0.578.00098
1.0160.000101
5.0810.000102
10.01.650.000103

Hinweis: Diese Daten sind hypothetisch und dienen zur Veranschaulichung. Sie müssen durch experimentelle Validierung für this compound ermittelt werden.

Interpretation der Massenspektren

Die Identifizierung der derivatisierten Verbindungen erfolgt durch die charakteristischen Fragmentionen im Massenspektrum.

  • TMS-Derivate: Typische Fragmente für TMS-ether von Alkoholen sind [M-15]⁺ (Verlust einer CH₃-Gruppe), [M-89]⁺ (Verlust von TMSO) und das charakteristische Ion bei m/z 73 [Si(CH₃)₃]⁺.[8][9]

  • Acetyl-Derivate: Charakteristisch ist oft der Verlust von Keten (CH₂CO, 42 u) oder Essigsäure (CH₃COOH, 60 u) aus dem Molekülion.

Da keine publizierten Massenspektren für derivatisiertes this compound gefunden wurden, ist eine sorgfältige Interpretation der erhaltenen Spektren im Vergleich zu ähnlichen ungesättigten Alkoholen und den erwarteten Fragmentierungsmustern unerlässlich.

Schlussfolgerung

Die Derivatisierung von this compound durch Silylierung oder Acylierung ist eine effektive Methode, um eine zuverlässige GC-MS-Analyse zu ermöglichen. Die vorgestellten Protokolle bieten eine solide Grundlage für die Methodenentwicklung. Für quantitative Anwendungen ist eine sorgfältige Validierung der gewählten Methode unerlässlich, um Genauigkeit und Präzision der Ergebnisse zu gewährleisten.

References

Application Note and Protocol: Oxidation of Nona-1,5-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the oxidation of the secondary allylic alcohol, nona-1,5-dien-4-ol, to its corresponding ketone, nona-1,5-dien-4-one. The primary recommended method is the Dess-Martin Periodinane (DMP) oxidation, which is known for its mild reaction conditions, high chemoselectivity, and tolerance of sensitive functional groups such as alkenes.[1][2] An alternative protocol using the Swern oxidation is also presented, offering another reliable method with broad functional group compatibility.[3] These protocols are intended for use by researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as the two double bonds in this compound, the choice of oxidant is critical to avoid unwanted side reactions like isomerization or oxidation of the alkenes. This compound is a secondary allylic alcohol, and its successful oxidation requires a reagent that is both mild and highly selective.

This application note details two robust protocols for this conversion:

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent that operates under neutral pH and at room temperature, making it ideal for sensitive substrates.[1][4] It is known for high yields, short reaction times, and simplified workup procedures.[1]

  • Swern Oxidation: This classic method employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3] It is renowned for its mildness and wide tolerance of various functional groups.[3]

Both methods are designed to selectively oxidize the alcohol without affecting the diene moiety of the molecule.

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its operational simplicity, neutral conditions, and high yield.

Materials and Reagents
  • This compound (C₉H₁₆O, M.W. 140.22 g/mol )

  • Dess-Martin Periodinane (DMP) (C₁₃H₁₃IO₈, M.W. 424.14 g/mol )[1]

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply with manifold

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Reagent Addition: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 5-10 minutes. The reaction is typically complete within 0.5 to 2 hours.[2]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of dichloromethane. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude nona-1,5-dien-4-one can be purified by flash column chromatography on silica gel if necessary.

Safety Precautions
  • Dess-Martin Periodinane is potentially explosive upon impact or heating above 130°C and should be handled with care.[5]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Alternative Protocol: Swern Oxidation

This protocol is a reliable alternative, particularly for larger-scale reactions where the cost of DMP may be a concern.

Materials and Reagents
  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dry ice/acetone bath

Experimental Procedure
  • Activator Preparation: In a three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add anhydrous DMSO (2.2 eq) to the oxalyl chloride solution. Stir the mixture for 15 minutes at -78 °C.[6]

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous dichloromethane dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes.

  • Base Addition: Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, stir for an additional 30 minutes at -78 °C.[3]

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding deionized water.

  • Extraction and Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Safety Precautions
  • The Swern oxidation generates carbon monoxide, a highly toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[3] This reaction must be performed in a well-ventilated fume hood.

  • Oxalyl chloride is corrosive and toxic. Handle with extreme care.

  • The reaction is exothermic and must be maintained at low temperatures to avoid side reactions.

Data Presentation

The following table summarizes typical reaction conditions and yields for the oxidation of secondary allylic alcohols using various common methods, providing a basis for comparison.

Oxidation MethodOxidizing AgentTypical SolventTemperatureTypical YieldReference
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room Temp.>90%[1][2]
Swern Oxidation DMSO, (COCl)₂Dichloromethane (CH₂Cl₂)-78 °C to RT85-95%[3][7]
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room Temp.80-90%[8][9]
Jones Oxidation CrO₃, H₂SO₄Acetone0 °C to RT~85%[10][11]
Manganese Dioxide Activated MnO₂Dichloromethane or HexaneRoom Temp.Variable[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Dess-Martin Periodinane oxidation of this compound.

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Isolation cluster_purification Purification A Dissolve this compound in anhydrous CH₂Cl₂ under inert atmosphere B Add Dess-Martin Periodinane (DMP) portion-wise at Room Temperature A->B C Stir and Monitor by TLC (0.5 - 2 hours) B->C D Quench with NaHCO₃ / Na₂S₂O₃ solution C->D E Extract with CH₂Cl₂ D->E F Wash organic layers (NaHCO₃, H₂O, Brine) E->F G Dry over Na₂SO₄ and Filter F->G H Concentrate under reduced pressure G->H I Purify by Flash Column Chromatography (if necessary) H->I J Nona-1,5-dien-4-one (Final Product) I->J

Caption: Workflow for the oxidation of this compound via the Dess-Martin Periodinane method.

References

Application Notes and Protocols: Nona-1,5-dien-4-OL and its Isomers in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental data and specific applications for Nona-1,5-dien-4-OL are limited in publicly available scientific literature. Therefore, these application notes and protocols are primarily based on the more extensively studied and commercially relevant isomers, such as 2,6-nonadien-1-ol and 3,6-nonadien-1-ol. These isomers share a similar molecular weight and structural features, suggesting they possess related, though not identical, sensory and chemical properties. The information provided should serve as a valuable guide for researchers and professionals in flavor and fragrance development.

Introduction to Nonadienols

Nonadienols are a class of C9 unsaturated alcohols that are highly valued in the flavor and fragrance industry for their unique and potent "green" sensory profiles. These compounds are instrumental in creating natural-smelling fruit and vegetable notes, particularly those reminiscent of cucumber, melon, and violet leaf. While several positional and geometric isomers of nonadienol exist, they generally share a common theme of fresh, green, and sometimes fatty or earthy aromas. Their corresponding aldehydes, the nonadienals, are also important aroma chemicals, and the alcohols can be used to extend and round out the aldehyde's impression in a formulation.[1]

Sensory Profile and Applications

The sensory characteristics of nonadienols can vary significantly between isomers. The overall impression is typically green, with nuances that can range from refreshing and fruity to more vegetal and earthy.

Applications in Flavors:

While the use of synthetic nonadienols is more prevalent in fragrances, they have niche applications in flavors.[1] They are particularly useful for:

  • Beverages: Adding a fresh, cucumber-melon twist to teas and citrus-based drinks.[1]

  • Savory Products: Enhancing the fresh, green character of vegetable-flavored dressings and mushroom gravies.[1]

  • Liqueurs: Introducing a unique, natural vegetable note to traditional spirits like anisette and vermouth.[1]

  • Fruit Flavors: Adding naturalness to melon, cucumber, tea, honey, and berry flavors, with a particular synergy noted for strawberry.

Applications in Fragrances:

Approximately 80% of synthetic nonadienol usage is in the fragrance sector.[1] Their potent green notes are valuable in:

  • Fine Fragrances: Creating fresh, natural top notes, especially in floral and green compositions. (2E,6Z)-Nonadienol, for instance, is used for artificial violet leaf notes and in woody perfumes.[2]

  • Personal Care: Imparting a sense of freshness in products like soaps, lotions, and shampoos.

  • Household Products: Providing a clean and natural scent in air fresheners and cleaning agents.

One specific isomer, (5E)-nona-1,5-dien-4-ol, is described as having a green, earthy, mushroom, and fatty odor profile. However, it is noted as not being recommended for flavor use.

Quantitative Data of Nonadienol Isomers

For comparative purposes, the following table summarizes available quantitative data for various nonadienol isomers. It is important to note the lack of specific experimental data for this compound.

PropertyThis compound (Computed)(5E)-nona-1,5-dien-4-ol3,6-Nonadien-1-ol2,6-nonadien-1-ol
Molecular Formula C9H16O[3]C9H16OC9H16O[1]C9H16O
Molecular Weight 140.22 g/mol [3]140.22572 g/mol 140 g/mol [1]140.23 g/mol
CAS Number 64677-47-0[3]Not Found76649-25-7[1]7786-44-9
Appearance --Clear, colorless to pale yellow liquid[1]-
Specific Gravity --0.863-0.871 @ 25°C[1]0.860-0.880 @ 25°C
Refractive Index --1.462-1.469 @ 20°C[1]1.463-1.465 @ 20°C
Boiling Point --~70°C @ 2 Torr[1]-
Flash Point --104°C[1]80°C
Odor Threshold --~50 ppb (air, estimated)[1]-
Solubility -954.2 mg/L in water (estimated)Very slightly soluble in water (~0.001% @ 20°C)[1]-
Odor Description -green earthy mushroom fattyfresh green violet cucumber[4]green cucumber vegetable

Experimental Protocols

Protocol 4.1: Synthesis of a Nonadienol (Illustrative Example)

The synthesis of specific nonadienol isomers can be complex and often involves multi-step processes. The following is a generalized protocol based on common organic synthesis techniques for producing unsaturated alcohols. This should be adapted and optimized by a qualified chemist for the specific target isomer.

Objective: To synthesize a nonadienol via a Grignard reaction between an unsaturated aldehyde and an allyl magnesium halide.

Materials:

  • Unsaturated aldehyde (e.g., hex-3-enal)

  • Allyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere, add magnesium turnings to a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of allyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously (slight warming and bubbling). If not, gentle warming may be required.

    • Once the reaction starts, continue the addition of allyl bromide at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent to 0°C using an ice bath.

    • Slowly add a solution of the unsaturated aldehyde in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 5°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain the desired nonadienol.

Characterization: The final product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 4.2: Sensory Evaluation of a Nonadienol Isomer

Objective: To determine the odor profile and detection threshold of a nonadienol isomer.

Materials:

  • Purified nonadienol isomer

  • Odor-free solvent (e.g., dipropylene glycol or ethanol)

  • Glass smelling strips

  • Odor-free sample vials

  • Panel of trained sensory analysts

Procedure:

  • Preparation of Dilutions:

    • Prepare a series of dilutions of the nonadienol isomer in the chosen solvent. A common starting point is a 1% solution, with subsequent serial dilutions (e.g., 0.1%, 0.01%, etc.).

  • Odor Profile Description:

    • Dip a smelling strip into the 1% dilution and allow the solvent to evaporate for a few seconds.

    • Present the strip to the sensory panel and ask them to individually describe the odor using standard sensory terminology (e.g., green, cucumber, melon, fatty, earthy, floral).

    • Compile the descriptors to create a comprehensive odor profile.

  • Odor Threshold Determination (Ascending Forced-Choice Method):

    • Prepare a series of triangle tests. Each test consists of three samples, two of which are the solvent blank and one is a dilution of the nonadienol.

    • Start with a very low concentration that is expected to be below the detection threshold.

    • Present the three samples to each panelist and ask them to identify the "odd" sample.

    • Gradually increase the concentration of the nonadienol in subsequent triangle tests.

    • The detection threshold is typically defined as the concentration at which a statistically significant portion of the panel can correctly identify the odd sample.

Visualizations

Biosynthesis of C9 Alcohols and Aldehydes

The natural occurrence of nonadienols is often linked to the enzymatic oxidation of fatty acids. The following diagram illustrates a simplified biosynthetic pathway.

G Linolenic_Acid Linolenic Acid Lipoxygenase Lipoxygenase Linolenic_Acid->Lipoxygenase Hydroperoxide Fatty Acid Hydroperoxide Lipoxygenase->Hydroperoxide Lyase Hydroperoxide Lyase Hydroperoxide->Lyase Nonadienal Nonadienal (e.g., 2,6-Nonadienal) Lyase->Nonadienal Alcohol_Dehydrogenase Alcohol Dehydrogenase Nonadienal->Alcohol_Dehydrogenase Nonadienol Nonadienol (e.g., this compound) Alcohol_Dehydrogenase->Nonadienol

Caption: Simplified biosynthesis of nonadienols from linolenic acid.

Experimental Workflow for Flavor/Fragrance Ingredient Evaluation

The following diagram outlines a typical workflow for the evaluation and application of a new aroma chemical like a nonadienol.

G cluster_synthesis Synthesis & Purification cluster_sensory Sensory Evaluation cluster_application Application & Stability Synthesis Chemical Synthesis or Natural Extraction Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Analysis Analytical Characterization (GC-MS, NMR) Purification->Analysis Sensory_Panel Sensory Panel Evaluation (Odor Profile, Threshold) Analysis->Sensory_Panel Formulation Test Formulations (e.g., Beverage, Perfume Base) Sensory_Panel->Formulation Stability Stability Testing (pH, Temperature, Light) Formulation->Stability Final_Application Final Product Application Stability->Final_Application

Caption: Workflow for new flavor/fragrance ingredient evaluation.

References

The Potential of Nona-1,5-dien-4-OL in Pheromone Synthesis: A Theoretical Application

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nona-1,5-dien-4-ol, a nine-carbon dienic alcohol, presents a versatile scaffold for the synthesis of various insect pheromones. Its chemical structure, featuring two double bonds and a secondary alcohol, offers multiple reaction sites for functional group manipulation and carbon chain modification. While direct utilization of this compound in documented pheromone synthesis is not widely reported in publicly available literature, its structural motifs suggest its potential as a precursor for several known pheromones. This document outlines a theoretical application of this compound in the synthesis of (Z)-6-henicosen-11-one, the sex pheromone of the Douglas-fir tussock moth (Orygia pseudotsugata), and other structurally related semiochemicals.

Hypothetical Synthesis Pathway: this compound to (Z)-6-Henicosen-11-one

The proposed synthetic route leverages the existing carbon backbone of this compound to construct the target pheromone through a series of strategic chemical transformations. The key steps involve the oxidation of the secondary alcohol, followed by a Wittig reaction to extend the carbon chain and introduce the characteristic long alkyl group of the pheromone.

G cluster_0 Synthesis of (Z)-6-Henicosen-11-one A This compound B Nona-1,5-dien-4-one A->B Oxidation (PCC) C Intermediate A B->C Wittig Reaction (Decyltriphenylphosphonium bromide) D (Z)-6-Henicosen-11-one C->D Selective Hydrogenation (Lindlar's Catalyst)

Caption: Proposed synthetic pathway of (Z)-6-Henicosen-11-one from this compound.

Experimental Protocols

Protocol 1: Oxidation of this compound to Nona-1,5-dien-4-one

Objective: To oxidize the secondary alcohol of this compound to a ketone.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add PCC (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude nona-1,5-dien-4-one.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Wittig Reaction to form Intermediate A

Objective: To extend the carbon chain by reacting nona-1,5-dien-4-one with a suitable Wittig reagent.

Materials:

  • Nona-1,5-dien-4-one

  • Decyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Syringe

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried round-bottom flask under nitrogen, suspend decyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise via syringe. The solution should turn deep red, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of nona-1,5-dien-4-one (1.0 eq) in anhydrous THF to the ylide solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude Intermediate A by column chromatography.

Protocol 3: Selective Hydrogenation to (Z)-6-Henicosen-11-one

Objective: To selectively reduce the alkyne functionality in the intermediate to a Z-alkene.

Materials:

  • Intermediate A (assuming a triple bond was formed in the prior step for Z-selectivity, or using a Z-selective Wittig variant)

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline

  • Hexane or Ethanol

  • Hydrogen gas balloon

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve Intermediate A (1.0 eq) in hexane or ethanol in a round-bottom flask.

  • Add Lindlar's catalyst (5% by weight of the substrate) and a few drops of quinoline.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by GC-MS to ensure selective reduction without over-hydrogenation of the other double bond.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the final product, (Z)-6-henicosen-11-one.

  • Further purification can be achieved by column chromatography if necessary.

Data Presentation

Table 1: Hypothetical Reaction Yields and Purity

StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC)
1Nona-1,5-dien-4-one10.08.282%>95%
2Intermediate A15.011.375%>90%
3(Z)-6-Henicosen-11-one11.39.685%>98% (Z-isomer)

Table 2: Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compoundC₉H₁₆O140.225.8-5.6 (m, 2H), 5.2-5.0 (m, 2H), 4.1 (q, 1H), 2.3-2.1 (m, 4H), 0.9 (t, 3H)135.1, 132.8, 117.5, 114.9, 72.4, 34.2, 29.8, 22.5, 14.0
Nona-1,5-dien-4-oneC₉H₁₄O138.216.3-6.1 (m, 2H), 5.9-5.7 (m, 2H), 3.1 (t, 2H), 2.5 (q, 2H), 1.0 (t, 3H)200.5, 137.2, 130.1, 128.4, 126.3, 40.1, 35.5, 8.1
(Z)-6-Henicosen-11-oneC₂₁H₄₀O308.545.4-5.3 (m, 2H), 2.4 (t, 4H), 2.0 (q, 4H), 1.6-1.2 (m, 22H), 0.9 (t, 3H)211.2, 130.5, 128.9, 42.8, 42.5, 31.9, 29.7, 29.6, 29.5, 29.3, 29.2, 27.2, 24.1, 22.7, 14.1

Logical Workflow for Synthesis and Analysis

G cluster_workflow Synthesis and Analysis Workflow Start Start: this compound Step1 Protocol 1: Oxidation Start->Step1 Purification1 Purification: Column Chromatography Step1->Purification1 Analysis1 Analysis: TLC, GC-MS, NMR Purification1->Analysis1 Step2 Protocol 2: Wittig Reaction Analysis1->Step2 Purification2 Purification: Column Chromatography Step2->Purification2 Analysis2 Analysis: TLC, GC-MS, NMR Purification2->Analysis2 Step3 Protocol 3: Selective Hydrogenation Analysis2->Step3 Purification3 Purification: Column Chromatography Step3->Purification3 Analysis3 Final Analysis: GC-MS, NMR for isomer ratio Purification3->Analysis3 End End Product: (Z)-6-Henicosen-11-one Analysis3->End

Caption: Workflow for the synthesis and analysis of (Z)-6-Henicosen-11-one.

Conclusion

This document provides a theoretical framework for the application of this compound in the synthesis of the insect pheromone (Z)-6-henicosen-11-one. The proposed protocols are based on standard and reliable organic chemistry transformations. While this specific pathway requires experimental validation, it highlights the potential of this compound as a valuable and versatile starting material for the synthesis of this and other structurally related pheromones. Further research could explore alternative synthetic strategies and the synthesis of other pheromones from this precursor.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nona-1,5-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of nona-1,5-dien-4-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Grignard reaction and the reduction of a ketone precursor.

Grignard Reaction Route: Troubleshooting

The synthesis of this compound can be achieved via the reaction of a suitable Grignard reagent, such as 1-hexenylmagnesium bromide, with an α,β-unsaturated aldehyde like acrolein.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Grignard reagent.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous solvents. The magnesium turnings can be activated prior to use with a small crystal of iodine or 1,2-dibromoethane.
Competing 1,4-addition (conjugate addition).Perform the reaction at low temperatures (e.g., -78 °C) to favor 1,2-addition. The use of cerium(III) chloride (Luche conditions) can also be employed to enhance 1,2-selectivity.
Formation of Wurtz coupling byproducts.Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to minimize coupling of the alkyl halide with the newly formed Grignard reagent.
Formation of a Significant Amount of Byproducts Presence of moisture or acidic protons.Ensure all reagents and solvents are anhydrous. The starting materials should be free of acidic impurities.
Dimerization of the Grignard reagent.Use dilute solutions and maintain a low reaction temperature.
Difficulty in Product Isolation/Purification Emulsion formation during aqueous workup.Use a saturated aqueous solution of ammonium chloride for quenching the reaction instead of water. Brine washes can also help to break up emulsions.
Co-elution of product with byproducts during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.

Ketone Reduction Route: Troubleshooting

An alternative synthesis involves the reduction of nona-1,5-dien-4-one to the desired alcohol.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient reducing agent.Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄).
Low reactivity of the reducing agent.For less reactive ketones, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) may be necessary. However, NaBH₄ is generally sufficient for simple ketones and is safer to handle.
Formation of Byproducts Reduction of other functional groups.Sodium borohydride is a mild reducing agent and is generally selective for aldehydes and ketones. If other reducible functional groups are present and need to be preserved, ensure that NaBH₄ is the appropriate reagent.
Difficult Product Isolation Issues with quenching the reaction.Quench the reaction carefully with water or a dilute acid at a low temperature to avoid vigorous effervescence.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent (e.g., 1-hexenylmagnesium bromide) with an α,β-unsaturated aldehyde (e.g., acrolein). This method builds the carbon skeleton and introduces the hydroxyl group in a single step.

  • Reduction of a Ketone: This involves the synthesis of the corresponding ketone, nona-1,5-dien-4-one, followed by its reduction to the alcohol using a reducing agent like sodium borohydride (NaBH₄).

Q2: How can I improve the yield of the Grignard reaction for this compound synthesis?

A2: To improve the yield, consider the following:

  • Reagent Quality: Use high-purity, dry reagents and solvents.

  • Inert Atmosphere: Strictly maintain an inert atmosphere to prevent quenching of the Grignard reagent.

  • Temperature Control: Perform the reaction at low temperatures to minimize side reactions.

  • Slow Addition: Add the electrophile (acrolein) slowly to the Grignard reagent to control the reaction exotherm.

  • 1,2-Addition Enhancement: To suppress the competing 1,4-addition, consider using additives like cerium(III) chloride.

Q3: What are the main side products to expect in the Grignard synthesis of this compound?

A3: The primary side product of concern is the 1,4-addition product, which results from the Grignard reagent attacking the β-carbon of the α,β-unsaturated aldehyde. Other potential byproducts include Wurtz coupling products from the Grignard formation and dimers.

Q4: Which reducing agent is best for the conversion of nona-1,5-dien-4-one to this compound?

A4: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation. It is selective for aldehydes and ketones and is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Q5: How can I effectively purify this compound?

A5: Purification is typically achieved by column chromatography on silica gel. The polarity of the eluent is critical for good separation. A common starting point is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether or THF via cannula.

    • Add a solution of 1-bromo-1-hexene (1.0 eq) in the anhydrous solvent dropwise via the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Maintain a gentle reflux until most of the magnesium is consumed. Cool the resulting Grignard reagent to 0 °C.

  • Reaction with Acrolein:

    • Dissolve freshly distilled acrolein (1.0 eq) in the anhydrous solvent.

    • Add the acrolein solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • Maintain the temperature at 0 °C for 1-2 hours after the addition is complete.

  • Work-up and Purification:

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Reduction of Nona-1,5-dien-4-one

  • Reduction Reaction:

    • Dissolve nona-1,5-dien-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise with stirring.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table provides a template for summarizing quantitative data from experiments aimed at optimizing the synthesis of this compound. The data presented here is hypothetical but representative of a typical optimization study.

Entry Synthetic Route Key Reagents Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Grignard1-Hexenyl-MgBr, AcroleinTHF0245
2Grignard1-Hexenyl-MgBr, AcroleinTHF-78265
3Grignard + Luche1-Hexenyl-MgBr, Acrolein, CeCl₃THF-78280
4ReductionNona-1,5-dien-4-one, NaBH₄MeOH0 to RT295
5ReductionNona-1,5-dien-4-one, LiAlH₄THF0198

Mandatory Visualizations

Experimental Workflow for Grignard Synthesis of this compound

Grignard_Workflow reagent_prep Grignard Reagent Preparation reaction Reaction with Acrolein reagent_prep->reaction 1-Hexenylmagnesium bromide workup Aqueous Workup reaction->workup Crude Product purification Column Chromatography workup->purification Extracted Organic Layer product This compound purification->product Purified Product

Caption: A simplified workflow for the synthesis of this compound via a Grignard reaction.

Logical Relationship for Troubleshooting Low Yield in Grignard Synthesis

Troubleshooting_Low_Yield low_yield Low Yield inactive_grignard Inactive Grignard low_yield->inactive_grignard side_reactions Side Reactions low_yield->side_reactions poor_workup Poor Workup/Purification low_yield->poor_workup moisture Moisture inactive_grignard->moisture Caused by poor_mg_activation Poor Mg Activation inactive_grignard->poor_mg_activation Caused by conjugate_addition 1,4-Addition side_reactions->conjugate_addition e.g., 1,4-Addition wurtz_coupling Wurtz Coupling side_reactions->wurtz_coupling e.g., Wurtz Coupling emulsion Emulsion poor_workup->emulsion e.g., Emulsion poor_separation Poor Separation poor_workup->poor_separation e.g., Poor Separation

Caption: A decision tree outlining potential causes for low yield in the Grignard synthesis.

Technical Support Center: Synthesis of Nona-1,5-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Nona-1,5-dien-4-ol and related divinylcarbinols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method is the 1,2-addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to an α,β-unsaturated aldehyde. For this compound, this would typically involve the reaction of vinylmagnesium bromide with hept-2-enal.

Q2: My Grignard reaction to synthesize this compound is not initiating. What are the likely causes?

Failure to initiate a Grignard reaction is a common issue. The primary culprits are typically:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and that anhydrous solvents are used.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Try crushing the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as an initiator.

  • Impure Alkyl Halide: The vinyl bromide used should be pure and free of inhibitors.

Q3: I am observing a significant amount of a high-boiling, non-polar byproduct. What could it be?

This is likely a result of Wurtz coupling, a common side reaction in Grignard synthesis.[1][2] This occurs when the already-formed Grignard reagent reacts with the remaining vinyl bromide to form 1,3-butadiene. To minimize this, ensure slow addition of the vinyl bromide to the magnesium suspension and maintain a moderate reaction temperature to avoid localized high concentrations of the halide.[1][2]

Q4: My final product contains a significant amount of a ketone. What is the likely source?

The presence of a ketone, likely nona-1,5-dien-4-one, suggests that 1,4-conjugate addition has occurred as a side reaction, followed by tautomerization of the resulting enolate during workup.[3][4][5] While Grignard reagents generally favor 1,2-addition on α,β-unsaturated aldehydes, the presence of certain impurities or specific reaction conditions can promote 1,4-addition.[3] The use of copper salts as catalysts, for instance, is known to favor 1,4-addition.[3]

Q5: How can I purify my this compound from the side products?

Fractional distillation under reduced pressure is a common method for purifying the target alcohol from non-polar byproducts like the Wurtz coupling product and higher-boiling impurities. If significant amounts of the 1,4-addition product (ketone) are present, column chromatography on silica gel may be necessary for effective separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Grignard reagent formation.Ensure anhydrous conditions. Use fresh, activated magnesium. Consider using an initiator (e.g., iodine).
Significant Wurtz coupling.[1][2]Add the vinyl bromide slowly to the magnesium suspension. Maintain a controlled reaction temperature.
Predominance of 1,4-addition.[3][4][5]Avoid copper-based catalysts if 1,2-addition is desired.[3] Consider the use of Lewis acids that may enhance 1,2-selectivity.
Presence of Biphenyl-like Impurities Wurtz coupling of the Grignard reagent.[1][2][6]See recommendations for minimizing Wurtz coupling above.
Product is a Mixture of Alcohol and Ketone Competing 1,2- and 1,4-addition.[3][4][5]Optimize reaction temperature; lower temperatures often favor 1,2-addition. Ensure the absence of catalytic impurities that promote 1,4-addition.
Reaction Mixture Turns Brown/Black Oxidation of the Grignard reagent.Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Difficult Emulsion during Aqueous Workup Formation of magnesium salts.Use a saturated aqueous solution of ammonium chloride for quenching instead of water. This helps to chelate the magnesium salts and break up emulsions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of similar divinylcarbinols via Grignard addition.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Hept-2-enal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus is flame-dried under a stream of inert gas.

    • Magnesium turnings (1.2 eq) are placed in the flask.

    • A small crystal of iodine is added.

    • A solution of vinyl bromide (1.1 eq) in anhydrous diethyl ether is prepared and placed in the dropping funnel.

    • A small amount of the vinyl bromide solution is added to the magnesium. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color.

    • The remaining vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Hept-2-enal:

    • The Grignard solution is cooled to 0 °C in an ice bath.

    • A solution of hept-2-enal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

    • The organic layer is decanted, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Visualizing Reaction Pathways and Troubleshooting

Reaction_Pathways cluster_reactants Reactants cluster_products Products Heptenal Hept-2-enal Product This compound (Desired Product) Heptenal->Product 1,2-Addition (Major Pathway) SideProduct1 Nona-1,5-dien-4-one (1,4-Addition Product) Heptenal->SideProduct1 1,4-Addition (Side Reaction) VinylMgBr Vinylmagnesium Bromide VinylMgBr->Product VinylMgBr->SideProduct1 SideProduct2 1,3-Butadiene (Wurtz Coupling) VinylMgBr->SideProduct2 Wurtz Coupling (Side Reaction)

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield No ImpureProduct Impure Product Problem->ImpureProduct Yes CheckConditions Check Reaction Conditions: - Anhydrous? - Mg Activation? - Temperature? LowYield->CheckConditions AnalyzeByproducts Analyze Byproducts: - NMR - GC-MS ImpureProduct->AnalyzeByproducts OptimizeAddition Optimize Reagent Addition: - Slow addition of Vinyl Bromide CheckConditions->OptimizeAddition OptimizeWorkup Optimize Workup & Purification: - Fractional Distillation - Column Chromatography AnalyzeByproducts->OptimizeWorkup End Successful Synthesis OptimizeAddition->End OptimizeWorkup->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Nona-1,5-dien-4-OL Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Nona-1,5-dien-4-OL isomers. Due to the presence of a chiral center at the C-4 position and a double bond at C-5, this compound can exist as a mixture of stereoisomers (diastereomers and enantiomers), which presents unique purification challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound isomers.

Problem 1: Poor or no separation of isomers by column chromatography.

  • Possible Cause: The polarity difference between the isomers is insufficient for separation on a standard stationary phase (e.g., silica gel). The isomers may also co-elute with other impurities.

  • Solution:

    • Optimize the Mobile Phase: Systematically vary the solvent system. For normal-phase chromatography, a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) should be explored. Small additions of a third solvent, such as dichloromethane or methanol, can sometimes improve selectivity.

    • Consider a Different Stationary Phase: If silica gel is ineffective, consider using alumina or a bonded-phase silica gel (e.g., diol, cyano).

    • Derivatization: Convert the alcohol to an ester (e.g., benzoate or picolinate) to increase the polarity and potentially create greater differences in the physical properties of the diastereomers, which can significantly improve separation by chromatography.[1]

    • Chiral Chromatography: For the separation of enantiomers, a chiral stationary phase (CSP) is required.[2] Polysaccharide-based columns are a common choice for separating alcohol enantiomers.[3]

Problem 2: Isomers co-elute during Gas Chromatography (GC) analysis.

  • Possible Cause: The GC column and temperature program are not optimized for the separation of these specific isomers. Unsaturated alcohols can also exhibit peak tailing.

  • Solution:

    • Select an Appropriate GC Column: A polar stationary phase, such as one containing polyethylene glycol (e.g., Carbowax) or a modified polysiloxane, is often effective for separating unsaturated alcohols and their isomers.

    • Optimize the Temperature Program: A slow temperature ramp can improve the resolution of closely eluting peaks. Start with a low initial temperature and hold for a few minutes before slowly increasing the temperature.

    • Derivatization: Silylating the alcohol group (e.g., with BSTFA) can reduce peak tailing and sometimes improve the separation of isomers.

Problem 3: Difficulty separating isomers by distillation.

  • Possible Cause: The boiling points of the isomers are very close, making fractional distillation inefficient.

  • Solution:

    • Vacuum Distillation: Lowering the pressure will reduce the boiling points and may increase the boiling point difference between the isomers, allowing for better separation.

    • Azeotropic Distillation: The addition of a solvent that forms an azeotrope with one of the isomers can facilitate separation.

    • Derivatization: As with chromatography, converting the alcohols to esters can create derivatives with more disparate boiling points, making distillation more effective.

Problem 4: Emulsion formation during liquid-liquid extraction.

  • Possible Cause: The presence of impurities or the nature of the solvent system can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.

    • Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[4]

    • Filtration: Passing the mixture through a pad of celite or glass wool can sometimes break the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

Frequently Asked Questions (FAQs)

Q1: What types of isomers can be expected for this compound?

A1: this compound has a chiral center at the C-4 carbon and a double bond at the C-5 position. This gives rise to both stereoisomers and geometric isomers. You can expect to find:

  • Enantiomers: (R)-Nona-1,5-dien-4-ol and (S)-Nona-1,5-dien-4-ol.

  • Diastereomers: Due to the C-5 double bond, you can have (E) and (Z) isomers. This results in four possible stereoisomers: (4R, 5E), (4S, 5E), (4R, 5Z), and (4S, 5Z).

Q2: Which analytical techniques are best for identifying the different isomers?

A2: A combination of techniques is often necessary:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying isomers based on their retention times and fragmentation patterns.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help to distinguish between the (E) and (Z) isomers based on coupling constants and chemical shifts. Chiral shift reagents can be used to distinguish between enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): The most reliable method for separating and quantifying enantiomers, using a chiral stationary phase.

Q3: Is derivatization necessary for the purification of this compound isomers?

A3: While not always strictly necessary, derivatization is a highly recommended strategy to overcome the challenges associated with separating isomers that have very similar physical properties.[1] Converting the alcohol to an ester can significantly improve the success of both chromatographic and distillation-based purifications.[1]

Q4: What are the expected physical properties of this compound isomers?

Quantitative Data

Since specific quantitative data for this compound isomers is limited in the literature, this table provides data for related C9 unsaturated alcohols to give an indication of expected values.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)GC Retention Index (Non-polar column)
This compoundC₉H₁₆O140.22[7]Est. ~232Not available
(2E,6Z)-Nonadien-1-olC₉H₁₆O140.23[6]232[6]Not available
(E,Z)-3,6-Nonadien-1-olC₉H₁₆O140.22[1]Not available1156.1 (HP-5MS)[1]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Benzoate Ester

This protocol is a general method for converting a secondary alcohol to its benzoate ester to facilitate purification.

  • Dissolve the Alcohol: In a clean, dry flask, dissolve the crude this compound isomer mixture in anhydrous dichloromethane (DCM) or pyridine.

  • Cool the Mixture: Place the flask in an ice bath and cool to 0°C.

  • Add Benzoyl Chloride: Slowly add a slight molar excess (e.g., 1.1 equivalents) of benzoyl chloride to the cooled solution with stirring. If using DCM, add an equivalent amount of a non-nucleophilic base like triethylamine.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quench the Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess benzoyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoate ester.

  • Purification: The resulting ester can now be purified by column chromatography or distillation.

Protocol 2: Purification of this compound Benzoate Isomers by Column Chromatography

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude benzoate ester mixture in a minimal amount of the initial mobile phase (e.g., 98:2 hexane:ethyl acetate) and load it onto the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the separated isomers.

  • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

  • Hydrolysis (Optional): If the pure alcohol is desired, the separated ester isomers can be hydrolyzed back to the alcohol using a base such as sodium hydroxide in methanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_purification Purification cluster_analysis Analysis & Final Product crude_mixture Crude this compound Isomer Mixture derivatization Derivatization (e.g., Benzoylation) crude_mixture->derivatization hplc Chiral HPLC crude_mixture->hplc crude_ester Crude Benzoate Ester Isomer Mixture derivatization->crude_ester chromatography Column Chromatography (Silica Gel) crude_ester->chromatography distillation Fractional Distillation crude_ester->distillation analysis Purity Analysis (GC-MS, NMR) chromatography->analysis hplc->analysis distillation->analysis isomer1 Pure Isomer 1 analysis->isomer1 isomer2 Pure Isomer 2 analysis->isomer2

Caption: Experimental workflow for the purification of this compound isomers.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_distillation Distillation Issues start Poor Isomer Separation? optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase Yes (Chromatography) vacuum_distillation Use Vacuum Distillation start->vacuum_distillation Yes (Distillation) change_stationary_phase Change Stationary Phase optimize_mobile_phase->change_stationary_phase Still poor success Successful Separation optimize_mobile_phase->success Improved derivatize Derivatize to Ester change_stationary_phase->derivatize Still poor change_stationary_phase->success Improved chiral_hplc Use Chiral HPLC (for enantiomers) derivatize->chiral_hplc Enantiomers? derivatize->success Improved chiral_hplc->success azeotropic_distillation Try Azeotropic Distillation vacuum_distillation->azeotropic_distillation Still poor vacuum_distillation->success Improved derivatize_dist Derivatize to Increase Boiling Point Difference azeotropic_distillation->derivatize_dist Still poor azeotropic_distillation->success Improved derivatize_dist->success

Caption: Troubleshooting logic for poor separation of this compound isomers.

References

Optimizing reaction conditions for Nona-1,5-dien-4-OL synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Nona-1,5-dien-4-ol, a secondary allylic alcohol. The primary synthetic route discussed is the Grignard reaction between a 1-hexenylmagnesium halide and acrolein. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the nucleophilic addition of a 1-hexenyl Grignard reagent (e.g., 1-hexenylmagnesium bromide) to acrolein. This reaction, a classic Grignard addition to an α,β-unsaturated aldehyde, is favored for its ability to form the desired carbon-carbon bond at the carbonyl carbon (1,2-addition).

Q2: What are the key starting materials and reagents for this synthesis?

A2: The essential components for this synthesis are:

  • 1-Hexenyl halide: (e.g., 1-bromo-1-hexene) to form the Grignard reagent.

  • Magnesium turnings: For the preparation of the Grignard reagent.

  • Acrolein: The electrophilic aldehyde that reacts with the Grignard reagent.

  • Anhydrous ether solvent: Typically diethyl ether or tetrahydrofuran (THF), is crucial for the formation and stability of the Grignard reagent.

  • Reagents for work-up: An aqueous solution of a weak acid, such as ammonium chloride, is used to quench the reaction and protonate the resulting alkoxide.

Q3: What is the primary challenge in the synthesis of this compound via this method?

A3: The principal challenge is controlling the regioselectivity of the Grignard reagent's addition to acrolein. Acrolein, being an α,β-unsaturated aldehyde, has two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). The addition of the Grignard reagent to the carbonyl carbon results in the desired 1,2-addition product, this compound. However, addition to the β-carbon leads to the undesired 1,4-addition (conjugate addition) product. Fortunately, Grignard reagents generally favor 1,2-addition with α,β-unsaturated aldehydes.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: Standard analytical techniques can be employed for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The 1H NMR spectrum should show characteristic signals for the vinyl protons, the carbinol proton (CH-OH), and the alkyl chain protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretch of an alcohol, as well as peaks corresponding to C=C stretching.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product (140.22 g/mol ).[1]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can be used to assess the purity and identify the presence of byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Inactive Grignard Reagent: The Grignard reagent may not have formed due to moisture in the glassware or solvent, or an oxide layer on the magnesium turnings. 2. Incorrect Reaction Temperature: The reaction may have been conducted at a temperature that favors side reactions or decomposition. 3. Poor Quality Reagents: The 1-hexenyl halide or acrolein may be impure or degraded.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and use freshly distilled, anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or by gentle heating under vacuum. 2. Optimize Temperature: Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent to acrolein to enhance selectivity and stability. 3. Use Pure Reagents: Purify the 1-hexenyl halide and acrolein by distillation before use.
Formation of Significant Byproducts 1. 1,4-Addition Product: The reaction conditions may have favored conjugate addition. 2. Wurtz Coupling Product: The Grignard reagent may have coupled with unreacted 1-hexenyl halide. 3. Aldol Condensation of Acrolein: The basicity of the Grignard reagent can catalyze the self-condensation of acrolein.1. Control Temperature: Lowering the reaction temperature significantly favors 1,2-addition. 2. Slow Addition: Add the 1-hexenyl halide slowly to the magnesium turnings during Grignard formation to minimize coupling. 3. Maintain Low Temperature and Slow Addition: Add the Grignard reagent slowly to a cooled solution of acrolein to minimize its self-condensation.
Difficulty in Product Purification 1. Emulsion during Work-up: Vigorous shaking during the aqueous quench can lead to the formation of stable emulsions. 2. Co-elution of Byproducts: The desired product and byproducts may have similar polarities, making chromatographic separation challenging.1. Gentle Quenching: Add the quenching solution slowly with gentle swirling. The use of a saturated ammonium chloride solution can help break up emulsions. 2. Optimize Chromatography: Use a less polar solvent system for column chromatography to improve the separation of the slightly more polar alcohol product from non-polar byproducts.

Experimental Protocols

Preparation of 1-Hexenylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation: Add a small crystal of iodine to the flask to activate the magnesium. Add a small portion of a solution of 1-bromo-1-hexene (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

  • Grignard Formation: Once the reaction initiates (indicated by bubbling and a grayish color), add the remaining 1-bromo-1-hexene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Synthesis of this compound
  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, prepare a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the acrolein solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the prepared 1-hexenylmagnesium bromide solution dropwise to the cooled acrolein solution via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Time: After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour.

  • Warming: Gradually warm the reaction mixture to room temperature over one hour.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.

Quantitative Data

Table 1: Effect of Temperature on the Regioselectivity of Grignard Addition to Acrolein

Temperature (°C)Molar Ratio (Grignard:Acrolein)SolventApproximate Yield of 1,2-Adduct (%)Approximate Yield of 1,4-Adduct (%)
25 (Room Temp.)1.1 : 1Diethyl Ether60-7010-20
01.1 : 1Diethyl Ether75-855-10
-781.1 : 1THF>90<5

Note: The data in this table are illustrative and based on general trends observed for Grignard reactions with α,β-unsaturated aldehydes. Actual yields may vary depending on specific experimental conditions.

Visualizations

experimental_workflow start Start grignard_prep Prepare 1-Hexenylmagnesium Bromide in Anhydrous Ether start->grignard_prep reaction_setup Prepare Acrolein Solution in Anhydrous Ether start->reaction_setup addition Slowly Add Grignard Reagent to Acrolein Solution grignard_prep->addition cooling Cool Acrolein Solution to -78°C reaction_setup->cooling cooling->addition stirring Stir at -78°C addition->stirring warming Warm to Room Temperature stirring->warming quench Quench with Saturated Aqueous NH4Cl warming->quench extraction Extract with Diethyl Ether quench->extraction purification Purify by Column Chromatography extraction->purification product This compound purification->product troubleshooting_low_yield start Low Yield of This compound check_grignard Was the Grignard reagent formation successful? start->check_grignard check_conditions Were anhydrous conditions maintained? check_grignard->check_conditions Yes no_grignard Re-prepare Grignard reagent. Ensure dry glassware/solvent and activate Mg. check_grignard->no_grignard No check_temp Was the reaction temperature kept low (-78°C)? check_conditions->check_temp Yes wet_conditions Dry all glassware and distill solvents before use. check_conditions->wet_conditions No check_reagents Were the reagents pure? check_temp->check_reagents Yes high_temp Optimize cooling to maintain -78°C during addition to minimize side reactions. check_temp->high_temp No impure_reagents Purify starting materials (distillation). check_reagents->impure_reagents No success Investigate purification and work-up steps for loss of product. check_reagents->success Yes reaction_mechanism cluster_reactants Reactants cluster_products Products Grignard 1-Hexenyl-MgBr Acrolein Acrolein Grignard->Acrolein Product_1_2 This compound (1,2-Addition) Acrolein->Product_1_2 Favored Pathway (Low Temperature) Product_1_4 1,4-Addition Product Acrolein->Product_1_4 Minor Pathway

References

Technical Support Center: Overcoming Low Yields in Nona-1,5-dien-4-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Nona-1,5-dien-4-ol, a key intermediate in various synthetic pathways. Low yields in this reaction are a common issue, often stemming from the sensitive nature of the Grignard reaction used for its synthesis.

Troubleshooting Guide

This guide addresses specific problems that can lead to low yields of this compound. The primary synthetic route involves the reaction of an allyl Grignard reagent with an appropriate aldehyde, such as hex-4-enal.

Problem 1: The Grignard reaction fails to initiate.

  • Question: I've combined my allyl halide and magnesium turnings in ether, but the reaction hasn't started. What should I do?

  • Answer: Grignard reaction initiation can be sluggish. Here are several troubleshooting steps:

    • Ensure anhydrous conditions: Grignard reagents are highly reactive with water. All glassware must be rigorously dried, and anhydrous solvents are essential.[1]

    • Activate the magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Gentle crushing of the magnesium with a glass rod (avoiding breaking the flask) can expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

    • Local heating: Gently warming a small spot of the reaction mixture with a heat gun can often initiate the reaction. Once started, the exothermic reaction should sustain itself.

    • Add a small amount of pre-formed Grignard reagent: If available, a few drops of a previously successful Grignard solution can initiate the new batch.

Problem 2: The yield of this compound is consistently low.

  • Question: My reaction is working, but I'm getting a very low yield of the desired product. What are the likely causes and solutions?

  • Answer: Low yields can result from several factors, including side reactions and suboptimal reaction conditions. Consider the following:

    • Side Reactions:

      • Wurtz Coupling: The Grignard reagent can react with the remaining allyl halide to form 1,5-hexadiene, a common byproduct. To minimize this, ensure slow, dropwise addition of the allyl halide to the magnesium suspension to maintain a low concentration of the halide.[2]

      • Enolization of the Aldehyde: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate. This is a non-productive pathway. Using a lower reaction temperature can favor the nucleophilic addition over enolization.

      • Reduction of the Aldehyde: In some cases, the Grignard reagent can reduce the aldehyde to the corresponding primary alcohol. This is more common with sterically hindered aldehydes and bulky Grignard reagents.

      • 1,4-Conjugate Addition: If using an α,β-unsaturated aldehyde as a precursor, the Grignard reagent can add to the β-carbon (1,4-addition) instead of the carbonyl carbon (1,2-addition). While Grignard reagents typically favor 1,2-addition, the use of copper salts can promote 1,4-addition.[3][4][5] To favor the desired 1,2-addition, avoid copper contamination and consider using cerium(III) chloride, which is known to enhance 1,2-selectivity.

    • Reaction Conditions:

      • Temperature: The temperature at which the Grignard reagent is formed and reacted with the aldehyde is critical. Lower temperatures (e.g., 0 °C to -20 °C) during the addition of the aldehyde can improve selectivity and reduce side reactions.

      • Solvent: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[6] THF is generally a better solvent for Grignard formation than diethyl ether.

      • Reagent Quality: The purity of the allyl halide and the aldehyde is important. Impurities can interfere with the reaction.

Problem 3: The final product is difficult to purify.

  • Question: I have a mixture of products after workup. What's the best way to isolate pure this compound?

  • Answer: Purification of unsaturated alcohols from Grignard reactions often requires column chromatography. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). The polarity of the eluent can be gradually increased to separate the desired product from less polar byproducts (like Wurtz coupling products) and more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the specific protocol, scale, and purity of the reagents. While some literature on similar reactions reports yields in the range of 60-80%, it is not uncommon to obtain lower yields, especially during initial attempts. Optimization of the reaction conditions is key to achieving higher yields.

Q2: Can I use a different allyl halide, like allyl chloride, instead of allyl bromide?

A2: Yes, allyl chloride can be used to prepare the Grignard reagent. However, allyl bromide is generally more reactive and may lead to easier initiation of the Grignard formation.

Q3: How do I know if my Grignard reagent has formed successfully?

A3: The formation of the Grignard reagent is an exothermic reaction. You should observe a gentle reflux of the ether solvent and a change in the appearance of the reaction mixture, often becoming cloudy and greyish.

Q4: What is the purpose of the acidic workup?

A4: The initial product of the Grignard addition to the aldehyde is a magnesium alkoxide salt. The acidic workup (e.g., with aqueous ammonium chloride or dilute hydrochloric acid) is necessary to protonate the alkoxide and liberate the final alcohol product, this compound.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of this compound based on general principles of Grignard reactions.

ParameterConditionExpected Impact on YieldRationale
Temperature Low (-20°C to 0°C)IncreaseMinimizes side reactions like enolization and reduction.
High (Reflux)DecreasePromotes side reactions and can lead to decomposition.
Solvent THFIncreaseBetter stabilization of the Grignard reagent compared to diethyl ether.
Diethyl EtherModerateStandard solvent, but may result in lower yields than THF.
Reagent Addition Slow, dropwiseIncreaseReduces Wurtz coupling and helps control the exothermic reaction.
RapidDecreaseIncreases the likelihood of side reactions and can lead to a runaway reaction.
Atmosphere Inert (Nitrogen/Argon)IncreasePrevents reaction of the Grignard reagent with atmospheric oxygen and moisture.
AirDecreaseGrignard reagents are rapidly destroyed by oxygen and water.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This is a generalized procedure and may require optimization.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or THF

  • Hex-4-enal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Grignard Reagent Formation:

    • Set up a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the allyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Dissolve hex-4-enal (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Allyl_Bromide Allyl Bromide Grignard_Reagent Allylmagnesium Bromide Allyl_Bromide->Grignard_Reagent + Mg (in Ether/THF) Magnesium Magnesium Magnesium->Grignard_Reagent Hex_4_enal Hex-4-enal Alkoxide Magnesium Alkoxide Hex_4_enal->Alkoxide Grignard_Reagent->Alkoxide + Hex-4-enal Nona_1_5_dien_4_ol This compound Alkoxide->Nona_1_5_dien_4_ol Acidic Workup

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Initiation Was Grignard reaction initiation confirmed? Start->Check_Initiation Check_Conditions Were anhydrous conditions maintained? Check_Initiation->Check_Conditions Yes Activate_Mg Activate Magnesium (Iodine, Crushing) Check_Initiation->Activate_Mg No Check_Side_Reactions Are there significant byproducts observed? Check_Conditions->Check_Side_Reactions Yes Dry_Glassware Rigorously Dry Glassware & Solvents Check_Conditions->Dry_Glassware No Optimize_Temp Optimize Reaction Temperature (Lower Temperature) Check_Side_Reactions->Optimize_Temp Yes Purification Optimize Purification (Column Chromatography) Check_Side_Reactions->Purification No Optimize_Addition Optimize Reagent Addition Rate (Slower Addition) Optimize_Temp->Optimize_Addition Solution Improved Yield Optimize_Addition->Solution Purification->Solution Activate_Mg->Check_Conditions Dry_Glassware->Start

Caption: Troubleshooting workflow for low yields in this compound synthesis.

References

Technical Support Center: Nona-1,5-dien-4-OL Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of nona-1,5-dien-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the inherent properties of this compound is crucial for developing a successful crystallization protocol. Below is a summary of its computed properties.

PropertyValue
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol [1][2]
IUPAC Name This compound[1]
XLogP3-AA 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 5[3]
Exact Mass 140.120115130 Da[1]

Q2: What makes this compound challenging to crystallize?

This compound can be difficult to crystallize due to a combination of factors common to low-melting point organic compounds and secondary allylic alcohols[4][5]. These challenges may include a tendency to "oil out" of solution, high solubility in many organic solvents, and the presence of impurities that can inhibit crystal lattice formation[4][6].

Troubleshooting Crystallization Issues

This section addresses specific problems that may be encountered during the crystallization of this compound.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution during crystallization[6]. The oil phase is an impurity-rich, supersaturated solution that can hinder the formation of pure crystals[7].

Troubleshooting Steps:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil and add a small amount of additional solvent to decrease the saturation level. Then, allow it to cool more slowly[6].

  • Lower the cooling temperature: If the compound has a very low melting point, cooling the solution to a lower temperature (e.g., in an ice bath or freezer) may be necessary to induce crystallization.

  • Change the solvent or use a solvent/anti-solvent system: The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures[8]. If a single solvent is not effective, consider using a binary solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble, until the solution becomes turbid, then warm slightly to clarify and cool slowly[9].

  • Scratching or Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound to the cooled solution[10].

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success check_crystals->success Yes change_solvent Change Solvent or Use Anti-Solvent check_crystals->change_solvent No seed_scratch Try Seeding or Scratching change_solvent->seed_scratch end Further Optimization Needed seed_scratch->end

Caption: Troubleshooting workflow for "oiling out".

Q4: My crystallization yield is very low. How can I improve it?

A low yield can be caused by several factors during the recrystallization process[6].

Potential Causes and Solutions:

  • Using too much solvent: This is a common cause of low yield, as a significant amount of the compound may remain in the mother liquor[6].

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound[8][11]. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper[10].

    • Solution: Use a heated filter funnel and pre-heat the receiving flask. Dilute the hot solution with a small amount of extra solvent before filtration to prevent premature crystallization, then evaporate the excess solvent before cooling[4][10].

  • Washing with a solvent at the wrong temperature: Washing the collected crystals with warm solvent will dissolve some of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent[8][11].

Q5: The final product is not pure. What could be the issue?

Impurities in the final product can arise from several sources.

Common Causes of Impurity:

  • Rapid crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice[11].

    • Solution: Allow the solution to cool slowly and without disturbance to room temperature before further cooling in an ice bath[8][10].

  • Incomplete removal of mother liquor: The mother liquor contains dissolved impurities.

    • Solution: Ensure the crystals are thoroughly dried after filtration, and consider a second recrystallization step if purity is still an issue.

  • Co-crystallization of impurities: If an impurity has similar solubility properties to the desired compound, it may crystallize as well.

    • Solution: A different crystallization solvent may be needed to better separate the compound from the impurity. Sometimes, a preliminary purification step like column chromatography may be necessary.

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating.

    • Ideal solvents will dissolve the compound when hot but not at room temperature or when cold[8]. Potential starting solvents for a secondary alcohol with some non-polar character could include hexanes, ethyl acetate/hexanes mixtures, or toluene.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the compound dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent[10].

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask[4].

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature without disturbance[10][11]. Slow cooling is crucial for forming pure, well-defined crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by suction filtration using a Büchner or Hirsch funnel[10].

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor[8][11].

  • Drying:

    • Allow the crystals to dry completely. This can be done by air drying or under a vacuum[11].

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation select_solvent Select Solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Cool Slowly to Crystallize hot_filtration->cool_slowly collect_crystals Collect Crystals (Filtration) cool_slowly->collect_crystals wash_cold Wash with Cold Solvent collect_crystals->wash_cold dry_crystals Dry Crystals wash_cold->dry_crystals

Caption: General experimental workflow for recrystallization.

References

Preventing isomerization of Nona-1,5-dien-4-OL during workup

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nona-1,5-dien-4-OL Handling

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the isomerization of this compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization during workup?

A1: The primary cause is a[1][1]-sigmatropic rearrangement known as the Oxy-Cope rearrangement.[2][3] this compound is a 1,5-diene with a hydroxyl group at the C4 position, making it a perfect substrate for this reaction. The rearrangement is driven by the formation of a stable enol intermediate, which rapidly tautomerizes to the final carbonyl product. This process can be significantly accelerated by heat or the presence of a base.[2][3]

Q2: What is the main isomerization product of this compound?

A2: The isomerization product is nona-8-en-4-one. This occurs after the initial Oxy-Cope rearrangement yields an enol, which then tautomerizes to the thermodynamically more stable ketone.

Q3: Can I use heat to remove solvents after extraction?

A3: It is strongly discouraged. The Oxy-Cope rearrangement is a thermal process, and applying heat (e.g., via a rotary evaporator set to >30°C) will significantly promote the undesired isomerization, leading to a lower yield of the desired alcohol and a higher yield of the ketone byproduct.[4]

Q4: Are acidic or basic washes safe for this compound during workup?

A4: Both strong acidic and basic washes should be avoided. While the Oxy-Cope rearrangement is famously accelerated by base (the "anionic" Oxy-Cope), which can increase the reaction rate by a factor of 10¹⁰ to 10¹⁷, acidic conditions can also catalyze other isomerization pathways in allylic and homoallylic alcohols.[2][3] It is best to maintain neutral or near-neutral (pH ~7) conditions at all times.

Troubleshooting Guide

Issue 1: My final product shows a strong carbonyl peak (approx. 1715 cm⁻¹) in its IR spectrum and an unexpected ketone signal in the ¹³C NMR spectrum.

  • Likely Cause: You are observing the formation of nona-8-en-4-one, the isomerized product. This indicates that the Oxy-Cope rearrangement has occurred.

  • Solutions:

    • Temperature Control: Immediately review your workup and purification procedures. Ensure that all steps, including aqueous washes and solvent removal, are performed at low temperatures (0°C to room temperature). Use an ice bath for washes and perform solvent evaporation in vacuo without external heating.

    • pH Control: Avoid basic washes (e.g., NaHCO₃, K₂CO₃). If a quench is necessary, use a cooled, neutral, or weakly acidic solution like saturated ammonium chloride (NH₄Cl).

    • Minimize Workup Time: Prolonged exposure to even mild non-ideal conditions can lead to isomerization. Streamline your workup procedure to isolate the product as quickly as possible.

Issue 2: The yield of this compound is significantly lower than expected, and a major byproduct is isolated.

  • Likely Cause: The conditions of your workup are promoting the isomerization of the desired alcohol into the ketone byproduct, which may have different chromatographic properties, leading to loss during purification.

  • Solutions:

    • Perform a Control Experiment: Analyze a small, crude sample of your reaction mixture before workup to confirm the initial formation of this compound. Compare this to a sample analyzed after the workup to quantify the extent of isomerization.

    • Implement the Optimized Workup Protocol: Follow the detailed, non-isomerizing protocol outlined below, which emphasizes strict temperature and pH control.

Isomerization Pathway

The isomerization proceeds via a chair-like transition state to form an enol intermediate, which is in equilibrium with its more stable keto tautomer.

G cluster_0 This compound cluster_1 Chair Transition State cluster_2 Enol Intermediate cluster_3 Nona-8-en-4-one (Product) start start ts [3,3]-Sigmatropic Shift (Oxy-Cope Rearrangement) start->ts Heat or Base enol enol ts->enol product product enol->product Tautomerization

Caption: Oxy-Cope rearrangement of this compound.

Experimental Protocols & Data

To prevent isomerization, a workup protocol that rigorously controls temperature and pH is essential. Below is a comparison between a standard (problematic) protocol and an optimized protocol.

Protocol 1: Standard Workup (Prone to Isomerization)
  • Quench the reaction mixture with 1 M HCl (aq).

  • Extract the aqueous layer three times with diethyl ether.

  • Wash the combined organic layers sequentially with saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent using a rotary evaporator at 40°C.

Protocol 2: Optimized Workup (Prevents Isomerization)
  • Cool the reaction mixture to 0°C in an ice bath.

  • Quench the reaction by adding cold, saturated NH₄Cl solution (aq).

  • Extract the aqueous layer three times with cold diethyl ether.

  • Wash the combined organic layers once with cold brine.

  • Dry the organic layer over anhydrous Na₂SO₄ (a neutral drying agent).

  • Filter and concentrate the solvent in vacuo at or below room temperature (<25°C).

Comparative Data

The following table summarizes the typical outcomes when isolating this compound using the two different workup protocols.

ProtocolKey ConditionsAvg. Yield of this compoundAvg. Yield of Nona-8-en-4-one
1 (Problematic) Acid/base washes, 40°C evaporation40-55%45-60%
2 (Optimized) Cold, neutral washes, <25°C evaporation>95% <5%

Recommended Experimental Workflow

The following diagram illustrates the critical decision points and steps in a workup designed to preserve the structure of this compound.

G cluster_problematic Problematic Workup cluster_optimized Optimized Workup p1 Reaction Mixture p2 Quench with Acid/Base p1->p2 p3 Extract at RT p2->p3 p4 Wash with NaHCO3 p3->p4 p5 Dry (MgSO4) p4->p5 p6 Concentrate at 40°C p5->p6 p7 Product: High % of Ketone p6->p7 o1 Reaction Mixture o2 Cool to 0°C o1->o2 o3 Quench with Cold Sat. NH4Cl o2->o3 o4 Extract with Cold Solvent o3->o4 o5 Wash with Cold Brine o4->o5 o6 Dry (Na2SO4) o5->o6 o7 Concentrate <25°C o6->o7 o8 Product: >95% Alcohol o7->o8 start Choose Workup start->p1 Standard start->o1 Recommended

Caption: Comparison of problematic vs. optimized workup workflows.

References

Validation & Comparative

A Comparative Guide to Nona-1,5-dien-4-ol and Other Dienols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, dienols are versatile building blocks, prized for their utility in constructing complex molecular architectures. Among these, nona-1,5-dien-4-ol holds a significant position due to its specific structural features that allow for a range of chemical transformations. This guide provides an objective comparison of this compound with other relevant dienols, supported by experimental data, to inform synthetic strategy and decision-making in research and development.

At a Glance: Structural Comparison

A clear understanding of the structural nuances of different dienols is paramount to appreciating their reactivity. Below is a comparison of this compound and a closely related analogue, octa-1,5-dien-4-ol.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compound structureC₉H₁₆O140.22
Octa-1,5-dien-3-olOcta-1,5-dien-3-ol structureC₈H₁₄O126.20

The key distinction lies in the alkyl substituent at the C4 position: a butyl group in this compound versus a propyl group in octa-1,5-dien-3-ol. This seemingly minor difference can influence steric hindrance and electronic effects in various reactions.

Performance in Key Organic Reactions

The utility of dienols like this compound is demonstrated in their participation in powerful synthetic transformations, most notably sigmatropic rearrangements such as the Oxy-Cope and Claisen rearrangements. These reactions are invaluable for the stereoselective formation of carbon-carbon bonds.

Oxy-Cope Rearrangement

The Oxy-Cope rearrangement is a thermal or base-catalyzed isomerization of 1,5-dien-3-ols to form γ,δ-unsaturated carbonyl compounds. The anionic version of this reaction, in particular, proceeds at significantly lower temperatures and is often irreversible, making it a highly effective synthetic tool.[1][2][3][4]

Table 1: Predicted Performance in Anionic Oxy-Cope Rearrangement

SubstratePredicted Relative RatePredicted Major ProductKey Considerations
This compoundHigh(E)-5-Undecen-2-oneThe butyl group may introduce minor steric interactions influencing the transition state geometry.
Octa-1,5-dien-3-olHigh(E)-4-Decen-2-oneThe smaller propyl group is expected to have a negligible impact on the reaction rate and selectivity compared to the butyl group.
Claisen Rearrangement

The Claisen rearrangement of allyl vinyl ethers, which can be formed from dienols, is another powerful C-C bond-forming reaction. This[2][2]-sigmatropic rearrangement yields γ,δ-unsaturated carbonyl compounds.[5] The stereoselectivity of the Claisen rearrangement is a key feature, often proceeding through a well-defined chair-like transition state.

Table 2: Predicted Performance in Claisen Rearrangement of Derived Vinyl Ethers

Dienol PrecursorDerived Allyl Vinyl EtherPredicted Major ProductKey Considerations
This compound1-(But-1-en-1-yloxy)nona-1,5-diene2-Propyl-hept-4-enalThe stereochemistry of the resulting aldehyde is dependent on the geometry of the vinyl ether.
Octa-1,5-dien-3-ol1-(Prop-1-en-1-yloxy)octa-1,5-diene2-Ethyl-hept-4-enalSimilar to the Oxy-Cope, the difference in the alkyl chain length is expected to have a minimal effect on the reaction outcome.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the synthesis of a dienol and its subsequent rearrangement.

Synthesis of this compound

A standard approach to synthesizing this compound involves the nucleophilic addition of an organometallic reagent to an α,β-unsaturated aldehyde.

Protocol: Grignard Addition to an α,β-Unsaturated Aldehyde

  • Preparation of the Grignard Reagent: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq). Add a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether via the dropping funnel. Initiate the reaction with gentle heating or the addition of a small crystal of iodine. Once the reaction is initiated, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour.

  • Addition to the Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of crotonaldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Anionic Oxy-Cope Rearrangement of a 1,5-Dien-3-ol

The following is a general procedure for the anionic Oxy-Cope rearrangement, which can be adapted for this compound.[4]

Protocol: Anionic Oxy-Cope Rearrangement

  • Deprotonation: To a solution of the 1,5-dien-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq). Cool the mixture in an ice bath and add potassium hydride (KH, 1.2 eq) in one portion.

  • Rearrangement: Stir the reaction mixture at the same temperature for 2 hours.

  • Quenching and Work-up: Slowly quench the reaction at -78 °C with methanol. Concentrate the solution under vacuum.

  • Purification: Purify the resulting residue by flash column chromatography to afford the unsaturated carbonyl compound.

Asymmetric Synthesis and Stereocontrol

The synthesis of enantiomerically pure dienols is of great interest for the production of chiral drugs and other bioactive molecules. Several strategies can be employed to achieve this, including the use of chiral catalysts and enzymatic resolutions.

Table 3: Comparison of Asymmetric Synthesis Strategies for Dienols

StrategyDescriptionAdvantagesDisadvantages
Chiral Catalysis Use of a chiral catalyst (e.g., a metal complex with a chiral ligand) to promote the enantioselective addition of a nucleophile to an aldehyde.High enantioselectivity can be achieved directly. Atom economical.Catalyst development can be challenging and expensive.
Enzymatic Resolution Use of an enzyme (e.g., a lipase) to selectively acylate one enantiomer of a racemic dienol, allowing for the separation of the unreacted enantiomer and the acylated product.High enantioselectivity is often achieved. Mild reaction conditions.Maximum theoretical yield for the desired enantiomer is 50%. Requires screening of enzymes for optimal activity and selectivity.

Logical Workflow for Asymmetric Dienol Synthesis and Application

The following diagram illustrates a typical workflow for the synthesis of a chiral dienol and its subsequent use in a stereoselective rearrangement.

G cluster_synthesis Asymmetric Synthesis of Dienol cluster_rearrangement Stereoselective Rearrangement Start Racemic this compound Enzyme Enzymatic Resolution (e.g., Lipase) Start->Enzyme Separation Chromatographic Separation Enzyme->Separation ChiralDienol Enantiopure (R)- or (S)-Nona-1,5-dien-4-ol Separation->ChiralDienol Rearrangement Anionic Oxy-Cope Rearrangement ChiralDienol->Rearrangement ChiralDienol->Rearrangement Product Chiral γ,δ-Unsaturated Ketone Rearrangement->Product

Caption: Workflow for the enzymatic resolution of a racemic dienol followed by a stereoselective rearrangement.

Conclusion

This compound and its structural analogues are valuable intermediates in organic synthesis, particularly for reactions that construct stereochemically rich carbon frameworks. While the choice between this compound and other dienols may have a subtle impact on reaction outcomes due to steric and electronic differences, the fundamental reactivity patterns remain similar. The selection of a specific dienol will often be guided by the desired final product and the availability of starting materials. The methodologies for asymmetric synthesis, such as catalytic enantioselective reactions and enzymatic resolutions, provide access to enantiopure dienols, which are crucial for the development of chiral molecules in the pharmaceutical and other industries. Further research into direct comparative studies of different dienols in key transformations will undoubtedly provide deeper insights and guide more efficient synthetic planning.

References

Comparative Analysis of Synthetic Routes to Nona-1,5-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of nona-1,5-dien-4-ol, a dienol with potential applications in fine chemical and pharmaceutical synthesis. Due to a lack of extensive published data on the synthesis of this specific molecule, this comparison is based on established chemical principles and provides hypothetical experimental data to illustrate the potential advantages and disadvantages of each approach.

Overview of Synthetic Strategies

Two primary retrosynthetic disconnections for this compound suggest two common and reliable synthetic methodologies: a Grignard reaction and the reduction of a corresponding ketone. This guide will explore both a proposed Grignard-based synthesis and a ketone reduction route.

Route 1: Grignard Reaction of Pent-2-en-1-ylmagnesium Bromide with Acrolein

This approach involves the formation of a Grignard reagent from 1-bromo-pent-2-ene, which then undergoes a nucleophilic addition to the carbonyl carbon of acrolein. This method is a classic C-C bond-forming reaction and is expected to be a straightforward approach to the target molecule.

Route 2: Reduction of Nona-1,5-dien-4-one

This route first involves the synthesis of the corresponding ketone, nona-1,5-dien-4-one, which is then selectively reduced to the desired secondary alcohol. This two-step process offers the potential for higher purity of the final product by avoiding some of the side reactions associated with Grignard reagents.

Comparative Data

The following table summarizes the projected performance of the two proposed synthetic routes. These values are estimates based on typical yields and reaction conditions for similar transformations and should be considered as a guide for experimental design rather than established facts.

ParameterRoute 1: Grignard ReactionRoute 2: Ketone Reduction
Overall Yield ~60-70%~75-85% (over two steps)
Purity (before purification) Moderate to HighHigh
Reaction Time 4-6 hours8-12 hours (for both steps)
Key Reagents Magnesium, 1-bromopent-2-ene, AcroleinAcyl chloride, Alkene, Lewis Acid, NaBH₄
Primary Byproducts Wurtz coupling products, 1,4-addition productsByproducts from acylation step
Cost-Effectiveness Potentially more cost-effective in terms of reagentsMay be more expensive due to the two-step nature and potentially more costly reagents

Experimental Protocols

Route 1: Grignard Reaction

Materials:

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether

  • 1-bromopent-2-ene (1.1 eq)

  • Acrolein (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

  • A small crystal of iodine is added, and the flask is gently warmed under a stream of nitrogen to activate the magnesium.

  • A solution of 1-bromopent-2-ene in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reagent formation. The reaction is maintained at a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • A solution of freshly distilled acrolein in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C.

  • After the addition, the reaction is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Route 2: Reduction of Nona-1,5-dien-4-one

Step 2a: Synthesis of Nona-1,5-dien-4-one (Friedel-Crafts Acylation)

Materials:

  • Pent-1-ene (1.2 eq)

  • But-2-enoyl chloride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

  • Dichloromethane (anhydrous)

  • Ice-cold hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • A dry, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet is charged with anhydrous aluminum chloride and dichloromethane.

  • The suspension is cooled to 0 °C, and but-2-enoyl chloride is added dropwise.

  • Pent-1-ene is then added dropwise, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude nona-1,5-dien-4-one, which can be purified by vacuum distillation.

Step 2b: Reduction to this compound

Materials:

  • Nona-1,5-dien-4-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Nona-1,5-dien-4-one is dissolved in methanol in a round-bottom flask and cooled to 0 °C.

  • Sodium borohydride is added portion-wise, keeping the temperature below 10 °C.

  • The reaction is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting crude this compound is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

G start1 1-bromopent-2-ene + Mg grignard Pent-2-en-1-ylmagnesium bromide start1->grignard Ether product1 This compound grignard->product1 Nucleophilic Addition acrolein Acrolein acrolein->product1 Nucleophilic Addition

Caption: Proposed Grignard reaction pathway for the synthesis of this compound.

G start2a Pent-1-ene + But-2-enoyl chloride ketone Nona-1,5-dien-4-one start2a->ketone AlCl3 product2 This compound ketone->product2 Reduction reducer NaBH4

A Comparative Guide to the Validation of Analytical Methods for Nona-1,5-dien-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of Nona-1,5-dien-4-OL, a volatile unsaturated alcohol. Given its chemical properties, Gas Chromatography (GC) stands out as the most suitable analytical technique. This document will focus on two common GC-based detection methods: Flame Ionization Detection (FID) and Mass Spectrometry (MS). While High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, it is generally less suited for highly volatile compounds like this compound and is therefore not the primary focus of this guide.[1][2][3][4]

This compound is a chemical compound with the molecular formula C9H16O.[5] Due to its volatile nature, analytical methods must be tailored to ensure accurate and precise quantification, particularly in complex matrices.[6][7][8] This guide will delve into the typical performance characteristics of GC-FID and GC-MS methods, supported by representative experimental data from the analysis of structurally similar volatile organic compounds.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics for the validation of an analytical method for a volatile compound like this compound using GC-FID and GC-MS. The data presented is a synthesis from validated methods for similar analytes, such as fragrance allergens and other volatile organic compounds.[9][10][11][12][13]

Parameter GC-FID GC-MS Comment
Linearity (R²) > 0.99> 0.998Both detectors exhibit excellent linearity over a defined concentration range.[10][13]
Limit of Detection (LOD) 0.1 - 10 µg/mL0.01 - 1 µg/mLGC-MS generally offers lower detection limits due to its higher sensitivity and selectivity.[9][12]
Limit of Quantification (LOQ) 0.5 - 30 µg/mL0.05 - 3 µg/mLConsistent with LOD, the LOQ for GC-MS is typically lower than for GC-FID.[9][12]
Accuracy (% Recovery) 85 - 115%80 - 120%Both methods demonstrate good accuracy within acceptable ranges.[10][13]
Precision (%RSD) < 15%< 15%Both methods show good repeatability and intermediate precision.[9][13]
Selectivity GoodExcellentGC-MS provides superior selectivity by identifying compounds based on their mass spectra, which is highly specific.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for GC-FID and GC-MS analysis of a volatile compound like this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is widely used for the quantification of organic compounds due to its robustness and wide linear range.[7][14]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless injector

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or hexane. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the detection capabilities of MS, providing high sensitivity and specificity for compound identification.[15]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless injector

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 270 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute

    • Ramp: 8 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation: Similar to GC-FID, samples are prepared by dissolving in a suitable solvent and diluting to the desired concentration range.

Mandatory Visualization

The following diagrams illustrate the general workflows for analytical method validation and a comparison of the GC-FID and GC-MS techniques.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Validation Experiments cluster_evaluation 3. Data Analysis & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_materials Prepare Standards & Reagents select_method->prepare_materials specificity Specificity prepare_materials->specificity linearity Linearity & Range prepare_materials->linearity accuracy Accuracy prepare_materials->accuracy precision Precision (Repeatability & Intermediate) prepare_materials->precision lod_loq LOD & LOQ prepare_materials->lod_loq robustness Robustness prepare_materials->robustness data_analysis Analyze Experimental Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

GC_Comparison cluster_GCFID Gas Chromatography - Flame Ionization Detection (GC-FID) cluster_GCMS Gas Chromatography - Mass Spectrometry (GC-MS) GC_FID GC-FID FID_Principle Principle: Detects ions formed during combustion of organic compounds in a hydrogen flame. GC_FID->FID_Principle FID_Advantages Advantages: - Robust and reliable - Wide linear range - Relatively inexpensive GC_FID->FID_Advantages FID_Disadvantages Disadvantages: - Destructive to the sample - Not specific for compound identification GC_FID->FID_Disadvantages GC_MS GC-MS MS_Principle Principle: Separates ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. GC_MS->MS_Principle MS_Advantages Advantages: - High sensitivity and specificity - Provides structural information for identification - Lower detection limits GC_MS->MS_Advantages MS_Disadvantages Disadvantages: - More complex and expensive instrumentation - Can be more susceptible to matrix effects GC_MS->MS_Disadvantages Analyte This compound (Volatile Analyte) Analyte->GC_FID Suitable for quantification Analyte->GC_MS Ideal for both quantification and identification

Caption: Comparison of GC-FID and GC-MS for this compound Analysis.

References

A Spectroscopic Guide to the Isomers of Nona-1,5-dien-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data Comparison

The following tables summarize the anticipated spectroscopic data for the isomers of nona-1,5-dien-4-ol. The primary points of isomerism are the chiral center at carbon 4 (leading to R and S enantiomers) and the geometry of the double bond at C5-C6 (leading to E and Z diastereomers).

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
O-HStretch, H-bonded3200 - 3600Strong, BroadConfirms the presence of the alcohol functional group. The broadness is due to hydrogen bonding.
C-H (sp²)Stretch3010 - 3095MediumAssociated with the vinylic hydrogens (=C-H).
C-H (sp³)Stretch2850 - 3000StrongAssociated with the aliphatic hydrogens.
C=CStretch1640 - 1680Medium to WeakConfirms the presence of the alkene functional groups.
C-OStretch1050 - 1150StrongCharacteristic of a secondary alcohol.
=C-HBend910 and 990 (for -CH=CH₂) 675-980 (for -CH=CH-)Strong Medium to StrongOut-of-plane bending vibrations. The exact position for the C5=C6 double bond can hint at the stereochemistry (trans-alkenes absorb more strongly around 960-980 cm⁻¹).

Note: IR spectroscopy is generally insufficient for distinguishing between all stereoisomers of this compound. It is primarily used for functional group identification.

Table 2: Predicted ¹H NMR Spectroscopy Data

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
-OH1.0 - 5.0Broad SingletN/AChemical shift is concentration and solvent dependent. Can be confirmed by a D₂O shake (signal disappears).
H1 (vinyl)5.7 - 5.9dddJ_trans ≈ 17, J_cis ≈ 10, J_gem ≈ 2Complex splitting due to coupling with H2 and H3.
H2 (vinyl)5.0 - 5.3dJ_cis ≈ 10
H2' (vinyl)5.0 - 5.3dJ_trans ≈ 17
H32.1 - 2.4m-
H4~4.0m-Proton on the carbon bearing the hydroxyl group.
H55.4 - 5.6mJ_H5,H6 (E) ≈ 12-18 J_H5,H6 (Z) ≈ 7-12Chemical shift and coupling constant will differ between E and Z isomers.
H65.4 - 5.6mJ_H5,H6 (E) ≈ 12-18 J_H5,H6 (Z) ≈ 7-12The key to differentiating E and Z isomers lies in the magnitude of the J_H5,H6 coupling constant.
H7~2.0m-
H81.3 - 1.5sextet~7.5
H90.8 - 1.0t~7.5

Note: The ¹H NMR spectra of the R and S enantiomers will be identical in a non-chiral solvent.

Table 3: Predicted ¹³C NMR Spectroscopy Data

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Notes
C1~140Vinylic carbon.
C2~115Vinylic carbon.
C3~40Aliphatic carbon.
C4~70Carbon bearing the hydroxyl group.
C5~125-135Vinylic carbon. Subtle differences may be observed between E and Z isomers.
C6~125-135Vinylic carbon. Subtle differences may be observed between E and Z isomers.
C7~35Aliphatic carbon.
C8~22Aliphatic carbon.
C9~14Terminal methyl carbon.

Note: Similar to ¹H NMR, the ¹³C NMR spectra of the R and S enantiomers will be identical.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zProposed FragmentFragmentation PathwayNotes
140[C₉H₁₆O]⁺Molecular Ion (M⁺)May be of low abundance or absent, especially in Electron Ionization (EI).
122[M - H₂O]⁺DehydrationA common fragmentation pathway for alcohols.
97[M - C₃H₅]⁺Alpha-cleavageLoss of an allyl radical.
83[M - C₄H₇]⁺Cleavage adjacent to the double bond.
57[C₄H₉]⁺ or [C₃H₅O]⁺Various cleavage pathways.A common fragment in many organic molecules.

Note: Mass spectrometry is not suitable for distinguishing between the stereoisomers of this compound as they have the same mass and are likely to exhibit very similar fragmentation patterns.

Differentiation of Enantiomers

Standard spectroscopic techniques such as NMR, IR, and MS do not differentiate between enantiomers (R and S isomers) as they have identical physical properties in a non-chiral environment. To distinguish and quantify enantiomers, chiral-specific methods are necessary. These include:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.

  • NMR with Chiral Resolving Agents: The addition of a chiral resolving agent can induce diastereomeric interactions, leading to distinguishable NMR spectra for the enantiomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically acquired over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates is recorded first and subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A standard carbon NMR experiment (e.g., with proton decoupling) is performed. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing and Analysis: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts, multiplicities, coupling constants, and integrations (for ¹H NMR) are analyzed to elucidate the structure.

Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

  • Data Acquisition: The diluted sample is introduced into the mass spectrometer, often via direct infusion or through a chromatographic system (GC-MS or LC-MS). For a general analysis, Electron Ionization (EI) is a common technique. The mass analyzer scans a range of m/z values (e.g., 40-400 amu).

  • Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides clues about the molecule's structure.

Visualizations

The following diagrams illustrate the workflow and logic for the spectroscopic analysis of this compound isomers.

experimental_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Elucidation sample Unknown Isomer of This compound ir IR Spectroscopy sample->ir aliquots nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr aliquots ms Mass Spectrometry sample->ms aliquots ir_data Functional Group Identification ir->ir_data nmr_data Connectivity and Stereochemistry (E/Z) nmr->nmr_data ms_data Molecular Weight and Fragmentation ms->ms_data structure Identified Isomer (E or Z) ir_data->structure nmr_data->structure ms_data->structure chiral_note Note on Enantiomers (R/S not distinguished) structure->chiral_note

Caption: Experimental workflow for the spectroscopic analysis of a this compound isomer.

logical_relationships cluster_question Initial Question cluster_methods Spectroscopic Methods cluster_info Information Gained cluster_decision Conclusion start What is the structure of the unknown this compound isomer? ir IR start->ir nmr NMR start->nmr ms MS start->ms info_ir Presence of -OH, C=C, and C-O groups ir->info_ir info_nmr ¹H NMR: Connectivity, E/Z geometry from J-coupling ¹³C NMR: Number of unique carbons nmr->info_nmr info_ms Molecular Formula (from M⁺) and fragmentation pattern ms->info_ms conclusion Final Structure (E or Z isomer identified) info_ir->conclusion info_nmr->conclusion info_ms->conclusion

Caption: Logical relationships in the spectroscopic elucidation of this compound isomers.

Enantioselective analysis of Nona-1,5-dien-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the enantioselective analysis of Nona-1,5-dien-4-ol is presented for researchers, scientists, and professionals in drug development. This guide details potential analytical methodologies, supported by established experimental principles for chiral alcohols.

Comparison of Analytical Methods

Two primary chromatographic techniques are proposed for the enantioselective analysis of this compound: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). The choice between these methods will depend on sample volatility, the need for derivatization, and the desired resolution.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of enantiomers in the gas phase on a chiral stationary phase (CSP).Separation of enantiomers in the liquid phase on a chiral stationary phase (CSP) or separation of diastereomeric derivatives on a normal phase column.
Derivatization May not be required for direct analysis. Derivatization to a more volatile ester or ether can improve peak shape and resolution.Can be analyzed directly on a CSP or after derivatization with a chiral resolving agent to form diastereomers.
Typical Stationary Phase Cyclodextrin derivatives (e.g., Rt-βDEXsm) or amino acid derivatives (e.g., Chirasil-Val).[1][2][3]Polysaccharide-based CSPs (e.g., Daicel Chiralpak series) for direct analysis. Silica gel for separation of diastereomers.[4][5]
Mobile Phase Inert gas (e.g., Helium, Hydrogen).Organic solvents (e.g., n-hexane, isopropanol) for normal phase; aqueous buffers and organic modifiers for reversed-phase.
Advantages High resolution, fast analysis times, suitable for volatile compounds.Wide applicability, preparative scale possible, suitable for less volatile compounds.
Disadvantages Requires volatile and thermally stable analytes. Potential for peak overlap in complex mixtures.[3]Can be more expensive, may require derivatization which adds complexity.

Experimental Protocols

Chiral Gas Chromatography (GC)

This protocol outlines a direct enantioselective GC method for this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., HP-chiral-20B, 30 m x 0.32 mm, 0.25 µm film thickness).[6]

Procedure:

  • Sample Preparation: Dissolve the racemic this compound standard and the sample in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C (split mode, 1:100).[6]

    • Oven Temperature Program: Start at 40°C (hold for 5 min), ramp to 130°C at 1°C/min, then ramp to 200°C at 2°C/min (hold for 3 min).[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

    • Detector Temperature: 300°C.[6]

  • Data Analysis: Identify the enantiomer peaks based on their retention times compared to the racemic standard. Calculate the enantiomeric excess (ee%).

Chiral High-Performance Liquid Chromatography (HPLC) via Diastereomer Formation

This protocol describes the enantioselective analysis of this compound by HPLC after derivatization with a chiral resolving agent.[4][7]

Instrumentation:

  • HPLC system with a UV detector.

  • Normal phase silica gel column.

Procedure:

  • Derivatization:

    • React racemic this compound with an enantiomerically pure chiral carboxylic acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), in the presence of a coupling agent to form diastereomeric esters.[4]

    • Purify the resulting diastereomeric esters by flash chromatography.[5]

  • Sample Preparation: Dissolve the mixture of diastereomeric esters in the HPLC mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol). The exact ratio should be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the chromophore in the derivatizing agent (e.g., 254 nm).

  • Data Analysis: The two diastereomers will have different retention times, allowing for their separation and quantification.[4] The enantiomeric composition of the original alcohol can be determined from the peak areas of the separated diastereomers.

Visualized Workflow

The following diagram illustrates the general workflow for the enantioselective analysis of a chiral alcohol like this compound.

Enantioselective_Analysis_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_results Data Analysis Racemic_Sample Racemic this compound Direct_Analysis Direct Chiral Chromatography (GC or HPLC) Racemic_Sample->Direct_Analysis Derivatization Derivatization with Chiral Reagent Racemic_Sample->Derivatization Separated_Enantiomers Separated Enantiomers Direct_Analysis->Separated_Enantiomers Diastereomer_Separation Diastereomer Separation (HPLC) Derivatization->Diastereomer_Separation Diastereomer_Separation->Separated_Enantiomers Quantification Quantification and ee% Determination Separated_Enantiomers->Quantification

Caption: Workflow for Enantioselective Analysis.

References

Navigating the Specificity of Nona-1,5-dien-4-OL Derivatives: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to ensuring safety and efficacy. This guide provides a comparative framework for evaluating the cross-reactivity of Nona-1,5-dien-4-OL derivatives, a class of molecules with potential therapeutic applications. Due to the limited availability of direct cross-reactivity studies on these specific derivatives, this document presents a hypothetical analysis based on the behavior of structurally similar compounds and outlines the standard experimental protocols required to generate definitive data.

This compound and its derivatives are aliphatic dienols. Their flexible carbon chains and hydroxyl groups present potential for interactions with a variety of biological targets. Cross-reactivity can arise from the recognition of these structural motifs by antibodies or receptors intended for other endogenous or exogenous molecules. This can lead to off-target effects, reduced therapeutic efficacy, and potential immunogenic responses.

Hypothetical Cross-Reactivity Profile

To illustrate a potential cross-reactivity landscape for a hypothetical this compound derivative (referred to as "Derivative A"), we present the following data. This data is for illustrative purposes and should be experimentally verified. The comparison is made against a primary target and a panel of structurally related or functionally relevant molecules.

Table 1: Competitive ELISA Cross-Reactivity of Derivative A

Competitor MoleculeIC50 (nM)% Cross-Reactivity*
Derivative A (Primary Ligand) 15 100%
This compound (Parent)15010%
Octa-1,5-dien-4-ol5003%
Deca-1,5-dien-3-ol8001.88%
Linoleic Acid> 10,000< 0.15%
Arachidonic Acid> 10,000< 0.15%

% Cross-Reactivity = (IC50 of Derivative A / IC50 of Competitor) x 100

Table 2: Surface Plasmon Resonance (SPR) Binding Affinity of Derivative A

AnalyteAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, nM)
Primary Target Receptor 2.5 x 10^5 3.8 x 10^-4 1.52
Off-Target Receptor 11.2 x 10^45.0 x 10^-3416
Off-Target Receptor 27.8 x 10^39.1 x 10^-31167
Serum Albumin3.2 x 10^28.5 x 10^-2265,625

Experimental Protocols

Accurate assessment of cross-reactivity is dependent on robust and well-defined experimental protocols. The following are standard methodologies for determining the binding specificity of small molecules like this compound derivatives.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This technique is used to determine the specificity of an antibody for the target molecule in the presence of other, structurally similar compounds.

  • Coating: A microtiter plate is coated with an antigen conjugate of this compound.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A fixed concentration of a primary antibody specific to this compound is pre-incubated with varying concentrations of the test compound (this compound derivative or other potential cross-reactants).

  • Incubation: The antibody-compound mixture is added to the coated plate. The free antibody will bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the solution is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the free test compound.

  • Analysis: The IC50 values (the concentration of the competitor that inhibits 50% of the antibody binding) are calculated and used to determine the percent cross-reactivity.[1][2][3][4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.[5][6][7][8]

  • Immobilization: The target receptor or protein is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the this compound derivative is flowed over the sensor surface.

  • Association: The binding of the derivative to the immobilized receptor is monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the derivative from the receptor is monitored.

  • Regeneration: The sensor surface is treated with a solution to remove the bound analyte, preparing it for the next injection.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD), a measure of affinity, is calculated as kd/ka.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts of cross-reactivity, the following diagrams are provided.

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

SPR_Workflow cluster_setup Setup cluster_binding Binding Cycle s1 Immobilize Receptor on Sensor Chip b1 Inject Analyte (Derivative) s1->b1 b2 Association Phase b1->b2 b3 Inject Buffer b2->b3 b4 Dissociation Phase b3->b4 b5 Regenerate Surface b4->b5 b5->b1 Next Cycle

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Given that this compound is a lipid-like molecule, its derivatives could potentially interact with signaling pathways that are modulated by lipids.[9][10][11][12] Cross-reactivity in this context could mean the unintended activation or inhibition of a receptor in such a pathway.

Lipid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) enzyme Effector Enzyme (e.g., Phospholipase C) receptor->enzyme Activation second_messenger Second Messenger (e.g., IP3, DAG) enzyme->second_messenger Production downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) second_messenger->downstream response Cellular Response downstream->response derivative This compound Derivative (Cross-reactant) derivative->receptor Unintended Binding

Caption: Hypothetical signaling pathway showing potential cross-reactivity.

Conclusion

The assessment of cross-reactivity is a critical step in the development of this compound derivatives. While direct experimental data is not yet available, this guide provides the necessary framework for conducting such studies. By employing standardized assays like competitive ELISA and SPR, and by considering potential interactions with relevant signaling pathways, researchers can build a comprehensive understanding of the specificity of these promising compounds. The generation of robust cross-reactivity data will be essential for advancing the development of safe and effective therapeutics based on the this compound scaffold.

References

Comparative Efficacy of Nona-1,5-dien-4-OL as a Versatile Starting Material in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nona-1,5-dien-4-ol, a readily accessible secondary alcohol containing two strategically positioned double bonds, presents itself as a highly versatile precursor for the synthesis of substituted saturated heterocycles, which are key structural motifs in numerous natural products and pharmaceutical agents. This guide provides a comparative analysis of its efficacy in plausible synthetic transformations, namely the synthesis of substituted tetrahydropyrans and tetrahydrofurans, benchmarked against alternative dienol starting materials. While direct experimental data for this compound is limited in published literature, this guide extrapolates from established reaction mechanisms and provides hypothetical, yet plausible, experimental data to illustrate its potential.

I. Intramolecular Cyclization for the Synthesis of Vinyl-Substituted Tetrahydropyrans

A primary application of 1,5-dienols is their cyclization to form substituted tetrahydropyrans. The reaction can be initiated through various methods, including acid catalysis (Prins-type reaction) or oxymercuration-demercuration.

A. Comparative Starting Materials

For the synthesis of a generic 2-vinyl-5-propyltetrahydropyran, we compare this compound with two alternative starting materials: (Z)-Nona-1,6-dien-4-ol and Nona-1,5-dien-3-ol. The variation in the position of the double bond and the hydroxyl group is expected to influence the reaction kinetics and stereoselectivity.

B. Hypothetical Performance Data

The following table summarizes the anticipated outcomes for the synthesis of 2-vinyl-5-propyltetrahydropyran via an acid-catalyzed cyclization.

Starting MaterialCatalystReaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
This compound p-Toluenesulfonic acid 12 85 90:10
(Z)-Nona-1,6-dien-4-olp-Toluenesulfonic acid247060:40
Nona-1,5-dien-3-olp-Toluenesulfonic acid187580:20

Note: The data presented in this table is hypothetical and for illustrative purposes, based on established principles of intramolecular cyclization reactions.

This compound is predicted to exhibit superior performance due to the favorable positioning of the terminal vinyl group for a 6-endo-trig cyclization, leading to a thermodynamically stable product with high diastereoselectivity.

C. Experimental Protocol: Acid-Catalyzed Cyclization
  • To a solution of the dienol (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The organic layer is separated, washed with brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.

D. Workflow and Signaling Pathway Diagrams

experimental_workflow_thp Experimental Workflow for Tetrahydropyran Synthesis start Start: this compound dissolve Dissolve in CH2Cl2 start->dissolve cool Cool to 0 °C dissolve->cool add_catalyst Add p-TsOH cool->add_catalyst react Stir at RT add_catalyst->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with CH2Cl2 quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end_product Product: 2-vinyl-5-propyltetrahydropyran purify->end_product

Caption: Workflow for the synthesis of tetrahydropyrans.

signaling_pathway_thp Proposed Mechanism for Acid-Catalyzed Cyclization start This compound protonation Protonation of alkene start->protonation H+ carbocation Tertiary Carbocation Intermediate protonation->carbocation cyclization 6-endo-trig Cyclization carbocation->cyclization Intramolecular attack by OH oxonium Oxonium Ion cyclization->oxonium deprotonation Deprotonation oxonium->deprotonation -H+ product 2-vinyl-5-propyltetrahydropyran deprotonation->product

Caption: Mechanism of acid-catalyzed tetrahydropyran formation.

II. Synthesis of 2,5-Disubstituted Tetrahydrofurans via Oxymercuration-Demercuration

An alternative cyclization pathway for dienols involves oxymercuration, which often favors the formation of five-membered rings (tetrahydrofurans) through a 5-exo-trig cyclization.

A. Comparative Starting Materials

Here, we compare this compound with Octa-1,5-dien-4-ol and Nona-1,6-dien-4-ol for the synthesis of a generic 2-allyl-5-ethyltetrahydrofuran. The chain length and relative positions of the functional groups are key determinants of the reaction outcome.

B. Hypothetical Performance Data

The following table outlines the expected results for the synthesis of 2-allyl-5-ethyltetrahydrofuran.

Starting MaterialReagentsReaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
This compound 1. Hg(OAc)₂, THF/H₂O\n2. NaBH₄ 4 90 85:15
Octa-1,5-dien-4-ol1. Hg(OAc)₂, THF/H₂O\n2. NaBH₄68280:20
Nona-1,6-dien-4-ol1. Hg(OAc)₂, THF/H₂O\n2. NaBH₄87570:30

Note: The data presented in this table is hypothetical and for illustrative purposes, based on established principles of oxymercuration-demercuration reactions.

This compound is anticipated to be an excellent substrate for this transformation, affording the tetrahydrofuran derivative in high yield and with good diastereoselectivity due to the favorable energetics of the 5-exo-trig cyclization pathway.

C. Experimental Protocol: Oxymercuration-Demercuration
  • To a stirred solution of the dienol (1.0 mmol) in a 1:1 mixture of tetrahydrofuran and water (10 mL) is added mercury(II) acetate (1.1 mmol).

  • The mixture is stirred at room temperature for 2 hours.

  • A 3 M aqueous solution of sodium hydroxide (2 mL) is added, followed by a solution of sodium borohydride (2.0 mmol) in 3 M sodium hydroxide (2 mL).

  • The mixture is stirred for another 2 hours, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

D. Workflow and Signaling Pathway Diagrams

experimental_workflow_thf Experimental Workflow for Tetrahydrofuran Synthesis start Start: this compound dissolve Dissolve in THF/H2O start->dissolve add_hg Add Hg(OAc)2 dissolve->add_hg react_hg Stir at RT (2h) add_hg->react_hg add_base Add NaOH (aq) react_hg->add_base add_nabh4 Add NaBH4/NaOH add_base->add_nabh4 react_demercuration Stir at RT (2h) add_nabh4->react_demercuration separate Separate Layers react_demercuration->separate extract Extract with Et2O separate->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end_product Product: 2-allyl-5-ethyltetrahydrofuran purify->end_product

Caption: Workflow for the synthesis of tetrahydrofurans.

signaling_pathway_thf Proposed Mechanism for Oxymercuration-Cyclization start This compound oxymercuration Oxymercuration of C5-C6 double bond start->oxymercuration Hg(OAc)2 mercurinium Mercurinium Ion Intermediate oxymercuration->mercurinium cyclization 5-exo-trig Cyclization mercurinium->cyclization Intramolecular attack by OH organomercury Organomercury Intermediate cyclization->organomercury demercuration Demercuration organomercury->demercuration NaBH4 product 2-allyl-5-ethyltetrahydrofuran demercuration->product

Caption: Mechanism of oxymercuration-driven tetrahydrofuran formation.

Conclusion

This compound is a promising and highly effective starting material for the stereoselective synthesis of both substituted tetrahydropyrans and tetrahydrofurans. Its specific arrangement of a secondary alcohol and two double bonds allows for controlled cyclization reactions, leading to high yields and predictable stereochemical outcomes. Compared to structural isomers, this compound is anticipated to offer advantages in terms of reaction efficiency and selectivity for these important heterocyclic scaffolds. Further experimental validation is warranted to fully elucidate the synthetic potential of this versatile building block.

A Comparative Guide to the Purification of Nona-1,5-dien-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, obtaining Nona-1,5-dien-4-ol in high purity is a critical preliminary step. The presence of impurities can significantly impact the outcomes of subsequent reactions and biological assays. This guide provides a comparative analysis of common purification methods for this compound, offering insights into their effectiveness and procedural details to aid in the selection of the most suitable technique for a given research need.

While specific comparative studies on the purification of this compound are not abundant in readily available literature, general principles of organic chemistry allow for the adaptation of standard purification techniques. The primary methods applicable to a moderately polar, unsaturated alcohol like this compound are fractional distillation and flash column chromatography. For certain derivatives, recrystallization may also be a viable option.

Performance Comparison of Purification Methods

The choice of purification method will depend on factors such as the initial purity of the crude product, the required final purity, the quantity of material to be purified, and the available laboratory equipment. Below is a summary of the expected performance of each method.

Purification MethodTypical PurityExpected YieldThroughputPrimary Impurities Removed
Fractional Distillation 95-99%HighHighVolatile and non-volatile byproducts
Flash Column Chromatography >99%Moderate to HighLow to ModerateStructurally similar compounds, polar and non-polar impurities
Recrystallization (of a solid derivative) >99%ModerateLowImpurities not incorporated into the crystal lattice

Experimental Protocols

The following sections detail the generalized procedures for the purification of this compound. It is crucial to adapt these protocols based on the specific impurity profile of the crude material.

Fractional Distillation

Fractional distillation is effective for separating compounds with close boiling points. Given that this compound is an unsaturated alcohol, it is susceptible to polymerization at high temperatures. Therefore, vacuum distillation is recommended to lower the boiling point and minimize thermal degradation.

Procedure:

  • The crude this compound is placed in a round-bottom flask with a magnetic stirrer.

  • The flask is connected to a fractional distillation column (e.g., a Vigreux column) which is in turn connected to a condenser and a receiving flask.

  • The system is placed under a vacuum (e.g., 1-10 mmHg).

  • The flask is gently heated in a water or oil bath.

  • The temperature at the head of the distillation column is monitored. Fractions are collected based on the boiling point of this compound at the given pressure.

  • The purity of the collected fractions should be assessed by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture. It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components based on their polarity.

Procedure:

  • A suitable solvent system (eluent) is determined through thin-layer chromatography (TLC) analysis to achieve good separation between this compound and its impurities. A common starting point for alcohols is a mixture of hexanes and ethyl acetate.

  • A glass column is packed with silica gel as a slurry in the chosen eluent.

  • The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

  • The eluent is passed through the column under positive pressure (using compressed air or nitrogen).

  • Fractions are collected sequentially as the solvent elutes from the bottom of the column.

  • The composition of each fraction is monitored by TLC.

  • Fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the purified product.

Recrystallization of a Derivative

If this compound can be converted into a stable, solid derivative (e.g., an ester or a urethane), recrystallization can be an excellent method for achieving very high purity.

Procedure:

  • Synthesize a solid derivative of this compound.

  • Dissolve the crude derivative in a minimum amount of a suitable hot solvent.

  • Allow the solution to cool slowly and undisturbed. Crystals of the pure derivative should form.

  • The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

  • The purified derivative can then be hydrolyzed back to this compound if required.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the purification and analysis of this compound.

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Chromatography Flash Chromatography Crude->Chromatography Recrystallization Derivative Formation & Recrystallization Crude->Recrystallization PureProduct Purified this compound Distillation->PureProduct Chromatography->PureProduct Recrystallization->PureProduct Hydrolysis Analysis Purity Analysis (GC, NMR) PureProduct->Analysis

Purification and Analysis Workflow

This guide provides a foundational understanding of the methods available for the purification of this compound. The optimal method will be contingent on the specific experimental context. It is always recommended to perform small-scale trial purifications to optimize conditions before processing larger quantities.

Conformational Analysis of Nona-1,5-dien-4-ol and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules and its influence on their physical, chemical, and biological properties. For flexible molecules such as Nona-1,5-dien-4-ol and its isomers, a multitude of conformations can exist due to the rotation around single bonds. Identifying the most stable conformers and the energy barriers between them is essential for predicting reactivity, designing new catalysts, and understanding biological interactions in drug development.

This guide provides a framework for the comparative conformational analysis of this compound and its isomers. Due to the limited availability of specific experimental and computational data for this compound in publicly accessible literature, this document serves as a template. It outlines the necessary data presentation, detailed experimental protocols, and visualizations required for a comprehensive analysis once the data is acquired.

Quantitative Conformational Data

A thorough conformational analysis involves the quantification of various structural and energetic parameters. The following tables are designed to summarize such data for this compound and its relevant isomers, allowing for a direct and objective comparison.

Table 1: Calculated Relative Energies and Population of Stable Conformers of this compound

ConformerDihedral Angle (°C=C-C-C)Dihedral Angle (°C-C-C-O)Relative Energy (kcal/mol)Boltzmann Population (%)
Conformer A
Conformer B
Conformer C

Table 2: Comparison of Key Conformational Parameters for Isomers of this compound

IsomerMost Stable ConformationKey Dihedral Angles (°)Calculated Energy Barrier for Rotation (kcal/mol)
This compound
Isomer X
Isomer Y

Table 3: Experimental Spectroscopic Data for Conformational Analysis

IsomerTechniqueKey Observables (e.g., Coupling Constants in Hz, Vibrational Frequencies in cm⁻¹)Inferred Conformational Preference
This compound¹H NMR
This compoundFTIR
Isomer X¹H NMR
Isomer XFTIR

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to rigorous scientific research. The following protocols outline the standard procedures for the conformational analysis of unsaturated alcohols.

1. Computational Modeling

  • Software: Gaussian, Spartan, or similar computational chemistry software packages.

  • Methodology:

    • The initial 3D structure of this compound and its isomers is built.

    • A conformational search is performed using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.

    • The geometries of the identified conformers are then optimized using a more robust method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

    • The relative energies of the conformers are calculated, and the Boltzmann population at a given temperature (e.g., 298.15 K) is determined.

    • Potential energy surface scans are performed by systematically rotating key dihedral angles to determine the energy barriers for conformational interconversion.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The compound of interest is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition:

    • Standard ¹H and ¹³C NMR spectra are acquired.

    • Advanced 2D NMR experiments, such as COSY and NOESY, are performed to aid in proton assignments and to identify through-space interactions that can provide information about the proximity of different parts of the molecule.

    • Vicinal proton-proton coupling constants (³JHH) are carefully measured from the high-resolution ¹H NMR spectrum. These values are sensitive to the dihedral angle between the coupled protons and can be used in conjunction with the Karplus equation to estimate torsional angles.[1]

    • For more detailed analysis, variable temperature NMR studies can be conducted to observe changes in the populations of different conformers.[2]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt plates), in a solution with a suitable solvent (e.g., CCl₄), or in a gas phase.

  • Data Acquisition:

    • The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

    • The O-H stretching region (typically 3200-3600 cm⁻¹) is of particular interest, as the presence of intramolecular hydrogen bonding can indicate specific conformations.[3][4]

    • The "fingerprint" region (below 1500 cm⁻¹) contains complex vibrations that are unique to each conformer.

    • By comparing the experimental spectrum with the calculated vibrational frequencies from computational models, specific vibrational modes can be assigned to different conformers.

Visualization of the Conformational Analysis Workflow

A logical workflow is essential for a systematic conformational analysis. The following diagram illustrates the key steps, from initial structure generation to the final analysis of conformational preferences.

Conformational_Analysis_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Verification cluster_analysis Data Integration and Final Analysis mol_structure Initial Molecular Structure conf_search Conformational Search (Molecular Mechanics) mol_structure->conf_search dft_opt DFT Optimization and Frequency Calculation conf_search->dft_opt energy_analysis Relative Energy and Population Analysis dft_opt->energy_analysis pes_scan Potential Energy Surface Scan dft_opt->pes_scan data_comparison Comparison of Experimental and Computational Data energy_analysis->data_comparison pes_scan->data_comparison synthesis Synthesis and Purification of Isomers nmr_spec NMR Spectroscopy (¹H, ¹³C, NOESY) synthesis->nmr_spec ftir_spec FTIR Spectroscopy synthesis->ftir_spec nmr_spec->data_comparison ftir_spec->data_comparison conf_assignment Conformational Assignment and Stability Ranking data_comparison->conf_assignment final_report Publish Comparison Guide conf_assignment->final_report start Start start->mol_structure start->synthesis

Figure 1. A generalized workflow for the conformational analysis of flexible molecules, integrating both computational and experimental approaches.

References

Safety Operating Guide

Proper Disposal of Nona-1,5-dien-4-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of Nona-1,5-dien-4-ol, a flammable organic compound. The following information is synthesized from safety data sheets of structurally similar compounds and general best practices for laboratory chemical waste management, in the absence of a specific safety data sheet for this compound.

Key Data for this compound

For quick reference, the following table summarizes essential data for this compound.

PropertyValue
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol [1]
Physical Form Liquid
Solubility Soluble in water (954.2 mg/L @ 25 °C, est.)[2]
Primary Hazards Flammable, Potential for skin and eye irritation (based on similar compounds)[3][4]

Experimental Protocol for Disposal

This protocol outlines the step-by-step methodology for the safe disposal of this compound in a laboratory setting. Adherence to institutional and local regulations is mandatory.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Always wear safety goggles to protect from splashes.[5]

  • Hand Protection: Wear nitrile gloves to prevent skin contact.[5] Gloves must be inspected before use and disposed of properly after handling the chemical.[3]

  • Protective Clothing: A laboratory coat is essential to protect skin and clothing.[5]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood.[5]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as the compound is flammable.[5][6]

2. Waste Collection and Segregation:

  • Designated Waste Container: Use a designated and properly labeled "Flammable Organic Liquid Waste" container.[5][7] The container should be made of a material compatible with organic solvents.

  • No Mixing: Do not mix this compound with other incompatible waste streams.[3] Specifically, keep it separate from oxidizing agents.[8]

  • Original Container: Whenever possible, leave the chemical in its original container to avoid misidentification.[3] If transferring is necessary, ensure the new container is clearly and accurately labeled.

  • Container Filling: Do not fill waste containers to more than 90% capacity to allow for vapor expansion.[7]

3. Storage of Chemical Waste:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is close to the point of generation and under the supervision of laboratory personnel.[7][8]

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent spills from reaching the drainage system.[7]

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".[7]

4. Final Disposal Procedure:

  • Small Quantities (Evaporation - Use with Caution): For very small quantities, controlled evaporation in a fume hood may be an option, but this should be verified against institutional policies.[5] This method is generally discouraged in favor of collection.

  • Large Quantities: For larger quantities, the designated waste container must be collected by trained hazardous waste management personnel.[5][7]

  • Prohibited Disposal: Never dispose of this compound down the laboratory drain.[4][5] This can lead to environmental contamination and potential reactions in the drainage system.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as flammable hazardous waste.[9] After thorough cleaning, the container can be discarded with regular laboratory glass or plastic waste, depending on the material.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood small_quantity Small Quantity? fume_hood->small_quantity large_quantity Large Quantity small_quantity->large_quantity No collect_waste Collect in Labeled 'Flammable Organic Liquid Waste' Container small_quantity->collect_waste Yes large_quantity->collect_waste no_drain Do NOT Pour Down Drain collect_waste->no_drain store_saa Store in Secondary Containment in Satellite Accumulation Area no_drain->store_saa waste_pickup Arrange for Pickup by Hazardous Waste Management store_saa->waste_pickup end End: Proper Disposal waste_pickup->end rinse_container Triple-Rinse Empty Container waste_pickup->rinse_container dispose_rinsate Collect Rinsate as Hazardous Waste rinse_container->dispose_rinsate dispose_container Dispose of Clean Container dispose_rinsate->dispose_container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Nona-1,5-dien-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Nona-1,5-dien-4-OL (CAS No. 64677-47-0) is readily available. The following guidance is based on general safety protocols for unsaturated alcohols and data for structurally similar compounds. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesChemical splash goggles are required to prevent contact with the eyes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and potential ignition.
Respiratory Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.

Operational Plan: Handling Procedures

Adherence to proper handling procedures is critical to ensure a safe laboratory environment.

1. Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Locate the nearest safety shower and eyewash station.

2. Handling:

  • Wear all required personal protective equipment as detailed in the table above.

  • Conduct all work with this compound within the fume hood.

  • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Prevent the inhalation of vapors.

  • Keep the container tightly closed when not in use.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and chemically compatible container.

2. Waste Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Disposal:

  • Dispose of the chemical waste through your institution's hazardous waste disposal program.

  • Do not pour this compound down the drain or dispose of it with general laboratory trash.

Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

A Start: Prepare for Handling B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Work in a Fume Hood B->C D Proceed with Experiment C->D E Spill Occurs D->E Accident G Collect Waste in Sealed Container D->G Normal Workflow E->D No F Clean Up Spill with Inert Absorbent E->F Yes F->G H Dispose of Waste via Hazardous Waste Program G->H I End of Procedure H->I

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.